2-Methyl-4-(thiophen-2-yl)butan-2-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-4-thiophen-2-ylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OS/c1-9(2,10)6-5-8-4-3-7-11-8/h3-4,7,10H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDUZUOSPFRPLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Privileged Status of Thiophene in Medicinal Chemistry
Sources
- 1. cognizancejournal.com [cognizancejournal.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. nbinno.com [nbinno.com]
- 5. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]
- 6. fiveable.me [fiveable.me]
- 7. brainly.in [brainly.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. forced degradation study: Topics by Science.gov [science.gov]
- 11. benchchem.com [benchchem.com]
- 12. sepscience.com [sepscience.com]
- 13. researchgate.net [researchgate.net]
Technical Guide: Biological Potential and Pharmacophore Analysis of 2-Methyl-4-(thiophen-2-yl)butan-2-ol
The following technical guide is structured as a high-level whitepaper for drug discovery and application scientists. It synthesizes the specific chemical identity of 2-Methyl-4-(thiophen-2-yl)butan-2-ol with its documented utility as a pharmaceutical intermediate and its theoretical pharmacological profile.
Executive Summary
This compound is a tertiary alcohol featuring a thiophene heterocycle linked via an ethyl spacer. While often categorized as a fine chemical intermediate, its structural architecture positions it as a critical bioisostere of the floral fragrance "Muguet Carbinol" (2-methyl-4-phenylbutan-2-ol) and, more importantly, as a scaffold precursor for aminopyrimidine-based kinase inhibitors .
This guide evaluates the compound’s biological potential through three lenses: Medicinal Chemistry Utility (as a pharmacophore builder), Metabolic Liability (thiophene S-oxidation), and Structural Bioactivity (lipophilicity and receptor fit).
Chemical Architecture & Bioisosterism
The compound represents a classic case of phenyl-to-thiophene bioisosterism . In drug design, replacing a phenyl ring with a thiophene moiety often improves lipophilicity profiles and metabolic stability while maintaining steric occupancy.
Structural Comparison Table
| Feature | Phenyl Analog (Muguet Carbinol) | Target: this compound | Impact on Bioactivity |
| Ring System | Benzene (6-membered) | Thiophene (5-membered) | Thiophene is electron-rich; potential for |
| Sterics | Larger van der Waals volume | Slightly smaller, planar | Better fit in tight hydrophobic pockets (e.g., kinase ATP sites). |
| LogP (Predicted) | ~2.6 | ~2.3 - 2.5 | Slightly lower lipophilicity improves aqueous solubility. |
| Electronic | Neutral | Electron-donating Sulfur | Sulfur atom can act as a weak hydrogen bond acceptor. |
Pharmacophore Visualization
The following diagram illustrates the compound's role as a "warhead" precursor in the synthesis of kinase inhibitors, specifically mapping its integration into aminopyrimidine scaffolds.
Figure 1: Retrosynthetic utility of the title compound in generating kinase inhibitor libraries.
Biological Potential & Mechanism of Action[1]
Kinase Inhibition (Indirect Activity)
The primary biological relevance of this compound is documented in patent literature (e.g., WO2004089913A1 ) as a key intermediate for synthesizing aminopyrimidine derivatives .
-
Target Class: Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.
-
Mechanism: The tertiary alcohol group serves as a "handle" that, once modified (e.g., to an amine or ether), extends into the solvent-exposed region of the kinase ATP-binding pocket, modulating solubility and pharmacokinetic properties.
-
Causality: The thiophene ring provides essential hydrophobic contacts within the enzyme's active site, mimicking the phenylalanine residue often found in natural substrates.
Olfactory Receptor Activity
Structurally analogous to 2-methyl-4-phenylbutan-2-ol (Muguet Carbinol), this thiophene derivative likely possesses significant olfactory activity.
-
Predicted Activity: Floral, Muguet (Lily of the Valley), with green/vegetable nuances typical of sulfur heterocycles.
-
Receptor Targets: Olfactory Receptors (ORs), specifically those tuned to bulky tertiary alcohols.
Toxicology: The Thiophene Alert
Researchers must be aware of the metabolic activation potential of the thiophene ring.
-
Metabolic Pathway: Cytochrome P450 (specifically CYP2C9 and CYP3A4) can oxidize the thiophene sulfur.
-
Risk: Formation of thiophene-S-oxide and thiophene epoxide intermediates. These are electrophilic species that can covalently bind to cellular proteins (Michael addition), potentially leading to hepatotoxicity in high-dose scenarios.
-
Mitigation: The presence of the gem-dimethyl group at the alcohol position (C2) sterically hinders metabolism at the side chain, forcing metabolism toward the ring or direct glucuronidation of the alcohol.
Experimental Protocols
Protocol A: Metabolic Stability Assessment (Microsomal Stability)
Objective: Determine the intrinsic clearance and identify potentially reactive S-oxide metabolites.
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Thaw pooled human liver microsomes (HLM) on ice.
-
-
Incubation:
-
Test System: 0.5 mg/mL microsomal protein in 100 mM phosphate buffer (pH 7.4).
-
Substrate: Add test compound to a final concentration of 1 µM (0.1% DMSO final).
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Controls: Include Verapamil (high clearance) and Warfarin (low clearance) as references.
-
-
Sampling:
-
Aliquot 50 µL at T=0, 15, 30, and 60 minutes.
-
Quench: Immediately transfer to 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge at 4000g for 20 min.
-
Analyze supernatant via LC-MS/MS . Monitor parent ion [M+H]+ and scan for +16 Da (S-oxide) and +32 Da (Sulfone) metabolites.
-
Protocol B: Synthesis Validation (Grignard Route)
Objective: Generate high-purity material for biological screening (based on patent methodology).
-
Reagents: 4-(Thiophen-2-yl)butan-2-one (Precursor), Methylmagnesium bromide (3.0 M in ether).
-
Setup: Flame-dried 3-neck flask under Argon atmosphere.
-
Addition:
-
Dissolve 4-(thiophen-2-yl)butan-2-one (1 eq) in anhydrous THF.
-
Cool to 0°C.
-
Add MeMgBr (1.2 eq) dropwise over 30 minutes. Exothermic reaction control is critical to prevent ring polymerization.
-
-
Workup:
-
Quench with saturated NH₄Cl (aq).
-
Extract with Ethyl Acetate (3x).
-
Dry over MgSO₄ and concentrate.
-
-
Purification: Silica gel chromatography (Hexane:EtOAc 9:1). The tertiary alcohol is sensitive to acid; avoid acidic modifiers in the mobile phase.
Visualizing the Metabolic Pathway
The following diagram details the potential bioactivation pathways, highlighting the critical S-oxidation step that researchers must monitor.
Figure 2: Predicted metabolic fate showing the competition between safe Glucuronidation and reactive S-oxidation.
References
-
Novartis Pharma Gmbh. (2004).[1] Aminopyrimidine derivatives and their medical use.[1] WO2004089913A1.[1]
-
Santa Cruz Biotechnology. (n.d.).[2] this compound Product Data.
-
Mishra, S., et al. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.[3][4] RSC Medicinal Chemistry.[3]
-
PubChem. (2025). Compound Summary: 2-Methyl-4-phenyl-2-butanol (Muguet Carbinol).[5]
Sources
- 1. WO2004089913A1 - Aminopyrimidine derivatives and their medical use - Google Patents [patents.google.com]
- 2. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 2-Methyl-4-phenyl-2-butanol | C11H16O | CID 7632 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity Profile of the Thiophene Ring in 2-Methyl-4-(thiophen-2-yl)butan-2-ol
Introduction
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity.[1][2] As a five-membered aromatic heterocycle, it is considered electron-rich, rendering it more reactive than benzene towards electrophilic substitution.[3][4] This guide provides a comprehensive technical analysis of the reactivity profile of a specific, yet representative, substituted thiophene: 2-Methyl-4-(thiophen-2-yl)butan-2-ol. Understanding the influence of the 2-(2-methyl-2-hydroxybutyl) substituent is critical for predicting its behavior in synthetic transformations and for designing rational pathways to novel derivatives. We will dissect the electronic and steric effects of the substituent to forecast regioselectivity in key reactions, providing both mechanistic rationale and field-proven experimental protocols.
Core Principles: The Intrinsic Reactivity of the Thiophene Ring
Before examining the specific effects of the C2-substituent, it is essential to understand the fundamental reactivity of the parent thiophene ring.
-
Aromaticity and Electron Distribution: Thiophene's aromaticity arises from the delocalization of six π-electrons over the five-membered ring, including a lone pair from the sulfur atom.[5] This electron-rich nature makes it highly susceptible to attack by electrophiles. Theoretical and experimental data show that the highest electron density is at the α-positions (C2 and C5), making these the primary sites for electrophilic attack.[1]
-
Electrophilic Aromatic Substitution (EAS): The cornerstone of thiophene chemistry is electrophilic substitution, which proceeds preferentially at the C2 or C5 positions. Attack at these positions leads to a more stable carbocation intermediate, as the positive charge can be delocalized over three resonance structures, including one where the charge is stabilized by the sulfur atom.[3][6] In contrast, attack at the β-positions (C3 or C4) yields a less stable intermediate with only two resonance contributors.[3]
-
Metalation: The acidity of the α-protons makes thiophene readily amenable to deprotonation by strong bases like organolithium reagents. This metalation, typically with n-butyllithium (n-BuLi), generates a potent 2-thienyllithium nucleophile, which is a cornerstone for introducing a wide array of functional groups.[5][7]
The Influence of the 2-(2-Methyl-2-hydroxybutyl) Substituent
The substituent at the C2 position profoundly influences the reactivity of the thiophene ring in this compound. Its effects are twofold:
-
Electronic Effect: The -(CH₂)₂-C(CH₃)₂-OH group is fundamentally an alkyl substituent. Alkyl groups are electron-donating through a positive inductive effect (+I).[8] This effect pushes additional electron density into the thiophene ring, further activating it towards electrophilic attack compared to unsubstituted thiophene. This enhanced nucleophilicity makes reactions proceed under milder conditions.
-
Directing and Steric Effects: In a 2-substituted thiophene, the two α-positions (C2 and C5) are no longer equivalent. The C2 position is blocked, leaving C5 as the most electronically favored and accessible site for electrophilic attack. The C3 position is a secondary site, while the C4 position is the least reactive. The bulk of the tertiary alcohol moiety may also sterically hinder attack at the adjacent C3 position, further enhancing the selectivity for the C5 position.
The interplay of these factors dictates a clear and predictable reactivity pattern, which we will explore through key reaction classes.
Figure 1: Predicted regioselectivity for electrophilic attack on the 2-substituted thiophene ring.
Key Reaction Profiles and Methodologies
Electrophilic Aromatic Substitution (EAS)
The electron-donating substituent makes the thiophene ring in our target molecule highly reactive towards a range of electrophiles, with a strong preference for substitution at the C5 position.
Table 1: Predicted Outcomes for Electrophilic Aromatic Substitution
| Reaction Type | Typical Reagents | Expected Major Product (C5-substituted) | Mechanistic Rationale |
|---|---|---|---|
| Friedel-Crafts Acylation | Acyl Chloride (RCOCl), Lewis Acid (e.g., SnCl₄, AlCl₃) or Acetic Anhydride, Solid Acid (e.g., Hβ Zeolite)[9][10] | 2-Acyl-5-(2-(2-methyl-2-hydroxybutyl))thiophene | The acylium ion (RCO⁺) is a potent electrophile that will attack the most nucleophilic C5 position.[11] |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 5-(2-(2-methyl-2-hydroxybutyl))thiophene-2-carbaldehyde | The Vilsmeier reagent ([CHCl=N(CH₃)₂]⁺) is a mild electrophile highly selective for the most activated ring position.[12][13] |
| Bromination | N-Bromosuccinimide (NBS) in THF or DMF | 2-Bromo-5-(2-(2-methyl-2-hydroxybutyl))thiophene | NBS provides a source of electrophilic bromine under mild conditions, avoiding harsh acids that could degrade the thiophene ring. |
| Nitration | HNO₃ / Acetic Anhydride | 2-Nitro-5-(2-(2-methyl-2-hydroxybutyl))thiophene | This combination generates the nitronium ion (NO₂⁺) under conditions less harsh than the standard HNO₃/H₂SO₄ mixture, which can cause oxidation and polymerization of reactive thiophenes.[1] |
Experimental Protocol 1: Friedel-Crafts Acylation of this compound
Causality: This protocol utilizes tin(IV) chloride, a moderately strong Lewis acid that effectively promotes acylation without causing significant degradation of the activated thiophene ring.[14] The reaction is run at low temperature to control the exothermic nature of the reaction and minimize side-product formation.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 10 mL/mmol of substrate). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add this compound (1.0 eq) to the cooled solvent. Follow with the dropwise addition of the acylating agent, acetyl chloride (1.1 eq).
-
Catalyst Introduction: Slowly add tin(IV) chloride (SnCl₄, 1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Metalation and Subsequent Functionalization
For introducing functional groups that are not accessible via EAS, a metalation-quench strategy is superior. The C5 proton is the most acidic proton on the ring, allowing for highly regioselective deprotonation.
Figure 2: General workflow for the synthesis of 2,5-disubstituted thiophenes via metalation.
This strategy provides access to a vast array of derivatives by varying the electrophile used in the quenching step.
Table 2: Electrophiles for Quenching the 5-Lithio Intermediate
| Electrophile (E⁺) | Reagent | Functional Group Introduced |
|---|---|---|
| Carbon Dioxide | CO₂ (s) or gas | Carboxylic Acid (-COOH) |
| Aldehydes/Ketones | RCHO / RCOR' | Secondary/Tertiary Alcohol |
| Alkyl Halides | R-X | Alkyl Group (-R) |
| Disulfides | RSSR | Thioether (-SR) |
| Borates | B(OR)₃ | Boronic Ester (-B(OR)₂) |
Experimental Protocol 2: Lithiation and Carboxylation at the C5 Position
Causality: This protocol uses n-butyllithium at low temperature to ensure kinetic control, leading to rapid and selective deprotonation at the most acidic C5 site.[5][15] Quenching with solid carbon dioxide (dry ice) provides a reliable method to install a carboxylic acid group.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL/mmol of substrate). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add this compound (1.0 eq) dissolved in a small amount of anhydrous THF.
-
Deprotonation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.
-
Electrophilic Quench: Cautiously add an excess of crushed dry ice (CO₂) to the reaction mixture in small portions. A vigorous reaction may occur.
-
Warming and Work-up: Allow the mixture to slowly warm to room temperature. Quench with water and acidify to pH ~2 with 1 M HCl.
-
Extraction: Extract the product into ethyl acetate (3 x volume).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-carboxy derivative, which can be further purified by recrystallization or chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The thiophene ring in this compound is electron-rich and therefore not susceptible to direct nucleophilic attack. SNAr reactions on a thiophene ring require the presence of strong electron-withdrawing groups (e.g., -NO₂) to activate the ring and a good leaving group.[16][17][18] Therefore, this pathway is not synthetically viable for the title compound without prior functionalization to introduce such activating groups.
Ring-Opening and Desulfurization
While the thiophene ring is aromatic and relatively stable, it can undergo ring-opening or desulfurization under specific, often harsh, conditions. These reactions are highly relevant in industrial hydrodesulfurization processes but are less common in targeted pharmaceutical synthesis.[19]
-
Reductive Desulfurization: Reaction with Raney Nickel (Ra-Ni) can lead to complete reduction and desulfurization, cleaving the C-S bonds and yielding the corresponding saturated alkane.
-
Transition Metal-Mediated C-S Activation: Certain transition metal complexes can insert into the C-S bonds of thiophene, leading to ring-opened metallacycles.[20][21][22] These reactions are mechanistically significant but typically require specialized organometallic reagents.
Conclusion
The reactivity of the thiophene ring in this compound is governed by a predictable set of principles. The C2-alkyl substituent acts as an activating group, enhancing the ring's inherent nucleophilicity and directing subsequent functionalization almost exclusively to the C5 position. This high regioselectivity can be exploited through two primary synthetic strategies:
-
Electrophilic Aromatic Substitution: Ideal for installing electron-withdrawing groups like acyl, formyl, or nitro moieties directly onto the most activated C5 position.
-
Metalation-Electrophilic Quench: A more versatile and powerful method that converts the C5-H bond into a C5-Li bond, creating a potent nucleophile that can react with a vast range of electrophiles to forge new C-C, C-O, C-S, and C-B bonds.
By understanding these reactivity profiles, researchers can rationally design synthetic routes to modify this scaffold, enabling the exploration of new chemical space for drug discovery and materials science applications.
References
-
Wikipedia. Thiophene. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Available at: [Link]
- Zhu, J., et al. (2012). Benzyl-Type Cation Initiated Nucleophilic Substitution on Furan and Thiophene by Using α-EWG Ketene S,S-Acetals as Nucleophiles. Synlett.
- Gronowitz, S. (1987). Synthetic Uses of Ring-Opening and Cycloaddition Reactions of Thiophene-1,1-Dioxides. Arkivoc.
- Mahdavi, S., et al. (2012). Electrooxidative Desulfurization of a Thiophene-Containing Model Fuel Using a Square Wave Potentiometry Technique. Energy & Fuels.
-
Angelici, R. J. (2001). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. ResearchGate. Available at: [Link]
-
Filo. (2025). Thiophens can undergo friedel-craft reaction in the presence of lewis aci... Available at: [Link]
- Higgins, S. R., et al. (2024). Photocatalytic Desulfurization of Thiophene with Chevrel Phase Ni2Mo6S8 Synthesized by SHS. ACS Omega.
- Angelici, R. J. (2001).
- Mishra, R., et al. (2015). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
-
ResearchGate. Nucleophilic Substitution of Thiophene Derivatives. Available at: [Link]
- Lo, H.-C., et al. (2013). Ring-opening reaction of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene in the presence of aryllithium reagents. Beilstein Journal of Organic Chemistry.
- Vogt, E.-J., et al. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions.
-
Comins, D. Aromatic Heterocyclic Chemistry. Available at: [Link]
-
Dailey, K. M. K., et al. A New Pathway for Thiophene Ring Opening by Transition Metals. Rauchfuss Group. Available at: [Link]
- Matsubara, H., et al. (2004). Phase-Vanishing Method: Friedel–Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. Synthesis.
- Gannon, M. K., & Detty, M. R. (2007). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. PubMed.
- Zhao, D., et al. (2009). Oxidation Desulfurization of Thiophene Using Phase Transfer Catalyst/H2O2 Systems. Taylor & Francis Online.
- Prabhu, M. K., et al. (2025).
-
Chemistry Stack Exchange. (2020). Metalation of thiophene. Available at: [Link]
- Ricci, A., et al. (1967). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic.
- Gjøs, N., & Gronowitz, S. (1968). Metalation and halogen–metal exchange in 3-arylthiophens. Journal of the Chemical Society C: Organic.
-
quimicaorganica.org. Nucleophilic substitution in pyrrole, thiophene and furan. Available at: [Link]
- Higgins, S. R., et al. (2024). Photocatalytic Desulfurization of Thiophene with Chevrel Phase Ni2Mo6S8 Synthesized by SHS.
- Marino, G. (1973). Electrophilic Substitution of Thiophene and its Derivatives.
- Tso, H.-H., & Chen, Y.-J. (2007). Synthesis of (+/-)
-
Gyan Sanchay. THIOPHENE. Available at: [Link]
-
Fröhlich, J. Base catalysed halogen dance reactions. Available at: [Link]
- Mori, A., et al. (2022).
- Caesar, P. D. (1949). Metalation of thiophene.
- McMullen, J. S., et al. (2023). Ring-expansion and desulfurisation of thiophenes with an aluminium(i) reagent.
- Wang, Y., et al. (2014).
- Gannon, M. K., & Detty, M. R. (2007). Generation of 3- and 5-Lithiothiophene-2-carboxylates via Metal−Halogen Exchange and Their Addition Reactions to Chalcogenoxanthones. The Journal of Organic Chemistry.
- Singh, S. P., & Kumar, D. (2020).
- Gronowitz, S., & Bugge, A. (1975). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1.
-
ResearchGate. Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. Available at: [Link]
- Kim, D., et al. (2024).
- Butler, A. R., & Sanderson, A. P. (1971). Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. Journal of the Chemical Society B: Physical Organic.
- Gronowitz, S. (1986).
-
YouTube. (2023). Vilsmeier Haack Reaction with Pyrolle,Furan and Thiophene | Heterocyclic Compound | Must Watch. Available at: [Link]
- Barl, N. M., et al. (2013).
- Kumar, S., & Kumar, V. (2022).
-
Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. Available at: [Link]
-
Quora. (2020). Why do pyrrole, furan, and thiophene behave electrophile behavior?. Available at: [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 4. download.e-bookshelf.de [download.e-bookshelf.de]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tsijournals.com [tsijournals.com]
- 11. Thiophens can undergo friedel-craft reaction in the presence of lewis aci.. [askfilo.com]
- 12. znaturforsch.com [znaturforsch.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. Nucleophilic substitution in pyrrole, thiophene and furan [quimicaorganica.org]
- 19. research-portal.uu.nl [research-portal.uu.nl]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. rauchfuss.scs.illinois.edu [rauchfuss.scs.illinois.edu]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-Methyl-4-(thiophen-2-yl)butan-2-ol
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of the tertiary alcohol, 2-Methyl-4-(thiophen-2-yl)butan-2-ol. The synthetic strategy is centered on the Grignard reaction, a robust and fundamental carbon-carbon bond-forming reaction.[1] We detail the preparation of a thiophene-containing Grignard reagent, 2-(thiophen-2-yl)ethylmagnesium bromide, from its corresponding alkyl halide, followed by its reaction with acetone as the carbonyl electrophile. This guide emphasizes the critical experimental parameters, mechanistic rationale, and safety considerations necessary for a successful and reproducible synthesis. The thiophene moiety is a crucial scaffold in medicinal chemistry, often used as a bioisostere for phenyl rings to modulate physicochemical properties.[2] This protocol provides researchers with a reliable method to access a valuable building block for further molecular elaboration.
Synthetic Strategy and Mechanistic Rationale
The chosen synthetic pathway involves a two-stage process, culminating in a Grignard reaction.
-
Formation of the Grignard Reagent: 2-(2-Bromoethyl)thiophene is reacted with magnesium metal in an anhydrous ether solvent to form 2-(thiophen-2-yl)ethylmagnesium bromide.
-
Nucleophilic Addition: The prepared Grignard reagent is added to acetone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.[3]
-
Hydrolytic Work-up: The resulting magnesium alkoxide intermediate is hydrolyzed with a weak acid (e.g., aqueous ammonium chloride) to yield the final tertiary alcohol product.
Mechanism of the Grignard Reaction
The Grignard reaction is a cornerstone of organic synthesis, discovered by François Auguste Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912.[1] The reaction's utility stems from the polarity reversal (umpolung) of the carbon atom bonded to magnesium.
-
Reagent Formation: Magnesium metal inserts into the carbon-bromine bond of 2-(2-bromoethyl)thiophene. This changes the carbon from being electrophilic (in the C-Br bond) to being strongly nucleophilic and basic in the C-Mg bond.
-
Nucleophilic Attack: The Grignard reagent's nucleophilic carbon atom attacks the electrophilic carbonyl carbon of acetone. This addition forms a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate.[4]
-
Protonation: The reaction is quenched with a proton source, which protonates the alkoxide to give the final tertiary alcohol.[3]
A critical aspect of this synthesis is the strict requirement for anhydrous conditions . Grignard reagents are potent bases and will react readily with any available protons, including water, alcohols, or carboxylic acids.[1][5] Such a side reaction would consume the reagent and prevent the desired reaction with the ketone.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 2-(2-Bromoethyl)thiophene | 26478-16-0 | C₆H₇BrS | 191.09 | Starting material.[6] |
| Magnesium Turnings | 7439-95-4 | Mg | 24.31 | Ensure turnings are fresh and shiny. |
| Iodine | 7553-56-2 | I₂ | 253.81 | For activation of magnesium. |
| Anhydrous Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 | Use freshly opened or distilled from a drying agent. |
| Acetone | 67-64-1 | C₃H₆O | 58.08 | Must be anhydrous. |
| Saturated Ammonium Chloride | 12125-02-9 | NH₄Cl | 53.49 | Aqueous solution for work-up. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | For drying the organic phase. |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol
Part A: Preparation of 2-(Thiophen-2-yl)ethylmagnesium Bromide
-
Glassware Preparation: Flame-dry a 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Allow the apparatus to cool to room temperature under a steady stream of dry nitrogen or argon gas.
-
Reagent Addition: Add magnesium turnings (1.34 g, 55.0 mmol, 1.1 equiv) to the flask. Add a single small crystal of iodine. The iodine helps to activate the magnesium surface.[4]
-
Initiation: In the dropping funnel, prepare a solution of 2-(2-bromoethyl)thiophene (9.55 g, 50.0 mmol, 1.0 equiv) in 50 mL of anhydrous diethyl ether.
-
Add approximately 5 mL of this solution to the magnesium turnings. Stir the mixture. The reaction is initiated when the brownish iodine color disappears and the solution becomes cloudy and grey, with gentle bubbling.[7] If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Grignard Formation: Once the reaction has started, add the remaining 2-(2-bromoethyl)thiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be a dark grey or brownish color.
-
Cool the Grignard reagent solution to room temperature.
Part B: Synthesis of this compound
-
Setup: Place the flask containing the freshly prepared Grignard reagent in an ice-water bath and cool the solution to 0 °C.
-
Acetone Addition: Prepare a solution of anhydrous acetone (3.20 g, 55.0 mmol, 1.1 equiv) in 20 mL of anhydrous diethyl ether. Add this solution dropwise via the dropping funnel to the stirred Grignard reagent solution, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour. The mixture will likely become a thick, gelatinous precipitate.
Part C: Work-up and Purification
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution while stirring and cooling the flask in an ice bath. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.[8]
-
Extraction: Transfer the entire mixture to a separatory funnel. Add an additional 50 mL of diethyl ether. Shake the funnel vigorously, venting frequently.
-
Separate the layers. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.
-
Washing and Drying: Combine all the organic layers and wash them once with 50 mL of brine (saturated NaCl solution). Dry the combined organic phase over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as an oil.
-
Purification: Purify the crude oil by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., starting with 95:5 and gradually increasing the polarity). The final product, this compound, should be a colorless or pale yellow oil.[9]
Safety Precautions
-
Anhydrous Ethers: Diethyl ether is extremely flammable and can form explosive peroxides. Always work in a fume hood and away from ignition sources. Never distill to dryness.
-
Grignard Reagents: The formation of Grignard reagents is exothermic and can become vigorous. Maintain good temperature control. Grignard reagents react violently with water.
-
2-(2-Bromoethyl)thiophene: This is a halogenated organic compound and should be handled with appropriate personal protective equipment (gloves, safety glasses).
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the thiophene ring protons, the two methylene groups of the butyl chain, and a singlet for the two equivalent methyl groups. The hydroxyl proton will appear as a broad singlet.
-
¹³C NMR: Expect distinct signals for all 9 carbon atoms in the molecule.
-
FT-IR: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of an alcohol.
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 170.27, corresponding to the molecular weight of the product.[9]
References
- Chemical Synthesis Database. (2025, May 20). 4-thiophen-2-yl-butan-2-one.
- Organic Chemistry Resources Worldwide. Grignard Reaction - Common Conditions.
- Organic Chemistry Portal. Grignard Reaction.
- Wikipedia. Grignard reaction.
- Naser, L. A. (2023). Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. Central Asian Journal of Medical and Natural Sciences, 04(05), 548-557.
- Organic Chemistry Portal. Thiophene synthesis.
- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
- CymitQuimica. CAS 26478-16-0: 2,2-(Bromoethyl)-Thiophene.
- Benchchem. 4-(Thiophen-2-yl)butan-1-amine.
- University of California, Irvine. Experiment 25 – The Grignard Reaction.
- Google Patents. CN103819449A - Preparation method for 2-bromothiophene.
- LibreTexts. 3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…).
- Google Patents. CN101591328A - The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof.
- Organic Syntheses. Procedure for Grignard Reaction.
- University of Toronto. Formation and reaction of a Grignard reagent.
- ChemicalBook. 2-METHYL-4-PHENYL-2-BUTANOL synthesis.
- PrepChem.com. Preparation of 2-bromothiophene.
- MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
- ResearchGate. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?
- Santa Cruz Biotechnology, Inc. This compound.
- Google Patents. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
- Yilmaz, S. S., & Pekel, N. (2007). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Eurasian Journal of Chemistry, 2(1), 18-24.
Sources
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. 4-(Thiophen-2-yl)butan-1-amine|CAS 28424-67-1 [benchchem.com]
- 3. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. community.wvu.edu [community.wvu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CAS 26478-16-0: 2,2-(Bromoethyl)-Thiophene | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-METHYL-4-PHENYL-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]
- 9. scbt.com [scbt.com]
Application Note: Precision Synthesis of 2-Methyl-4-(thiophen-2-yl)butan-2-ol
The following Application Note and Protocol is designed for research and development scientists requiring a robust, high-purity synthesis of 2-Methyl-4-(thiophen-2-yl)butan-2-ol.
This guide prioritizes Route A (Grignard Formation from 2-(2-bromoethyl)thiophene) as it provides the most fundamental control over the carbon skeleton construction, independent of complex ketone precursors.
Abstract & Strategic Overview
The target molecule, This compound , represents a tertiary alcohol featuring a thiophene heterocycle tethered by an ethyl spacer. This structural motif is critical in medicinal chemistry (bioisostere of phenyl-butanol derivatives) and fragrance chemistry.
While multiple retrosynthetic disconnections exist, this protocol focuses on the nucleophilic addition of [2-(thiophen-2-yl)ethyl]magnesium bromide to acetone . This route is selected for its modularity and the high stability of the primary alkyl Grignard reagent compared to benzylic-type alternatives (e.g., thenyl Grignards), which are prone to Wurtz coupling dimerization.
Retrosynthetic Logic
The synthesis is driven by the disconnection of the C2–C3 bond (relative to the alcohol), utilizing acetone as the electrophilic "gem-dimethyl" synthon.
Figure 1: Retrosynthetic analysis identifying the primary Grignard disconnection.
Safety & Pre-requisites (E-E-A-T)
Critical Hazard Warning: Grignard reagents are pyrophoric and react violently with water. Thiophene derivatives are often potent sensitizers and possess a distinct, sulfurous odor requiring efficient fume hood ventilation.
-
Anhydrous Environment: All glassware must be oven-dried (120°C, >4 hours) and assembled hot under a stream of inert gas (Argon or Nitrogen).
-
Solvent Quality: Tetrahydrofuran (THF) must be distilled from sodium/benzophenone or processed through an alumina drying column immediately prior to use. Water content must be <50 ppm.
-
Thiophene Handling: 2-(2-Bromoethyl)thiophene is an alkylating agent. Double-gloving (Nitrile/Laminate) is mandatory.
Experimental Protocol
Phase 1: Preparation of [2-(Thiophen-2-yl)ethyl]magnesium bromide
Objective: Generate the nucleophile in situ without inducing Wurtz coupling (dimerization).
Reagents:
-
Magnesium turnings (Mg): 1.2 equiv (Activated)
-
2-(2-Bromoethyl)thiophene: 1.0 equiv
-
Iodine (I₂): Crystal (Catalytic)[1]
-
THF (Anhydrous): [0.5 M] concentration relative to halide
Workflow:
-
Activation: Place Mg turnings in a 3-neck RBF equipped with a reflux condenser, dropping funnel, and internal thermometer. Add a single crystal of Iodine.[1][2] Heat gently with a heat gun under Argon flow until Iodine vaporizes, activating the Mg surface (etching the MgO layer).
-
Initiation: Allow the flask to cool to RT. Add just enough THF to cover the Mg. Add 5% of the total volume of the bromide solution (dissolved in THF).
-
Observation: Turbidity and a temperature rise indicate initiation.[2] If no reaction occurs, add 2 drops of 1,2-dibromoethane (entrainment method).
-
-
Propagation: Once initiated, dilute the reaction with the remaining THF. Add the remaining bromide solution dropwise over 45–60 minutes.
-
Control: Maintain internal temperature between 35–40°C. Do not reflux vigorously; high heat promotes dimerization of the thiophene precursor.
-
-
Maturation: After addition, stir at ambient temperature for 2 hours. The solution should be dark grey/brown.
Phase 2: Nucleophilic Addition to Acetone
Objective: Controlled addition to the electrophile to form the tertiary alkoxide.
Reagents:
-
Acetone (Dry): 1.5 equiv (Excess ensures complete consumption of the Grignard)
-
THF: Diluent for acetone
Workflow:
-
Cooling: Cool the Grignard solution to 0°C using an ice/salt bath.
-
Addition: Dissolve Acetone in equal volume THF. Add this solution dropwise to the Grignard reagent over 30 minutes.
-
Mechanistic Note: The reaction is highly exothermic. Maintain T < 10°C to prevent enolization side reactions or solvent boiling.
-
-
Completion: Allow the mixture to warm to room temperature and stir for 2 hours. TLC (Hexane:EtOAc 8:2) should show consumption of the starting bromide (UV active).
Phase 3: Quenching & Isolation
Objective: Protonation of the alkoxide and removal of magnesium salts.
-
Quench: Cool reaction to 0°C. Slowly add saturated aqueous Ammonium Chloride (NH₄Cl).
-
Why NH₄Cl? It buffers the pH (~9), preventing acid-catalyzed dehydration of the tertiary alcohol to the alkene (a common risk with tertiary benzylic/thenylic alcohols).
-
-
Extraction: Decant the organic layer. Extract the aqueous phase with Ethyl Acetate (3x).
-
Wash: Combine organics and wash with Brine (1x). Dry over Anhydrous Sodium Sulfate (Na₂SO₄).
-
Concentration: Filter and concentrate under reduced pressure (Rotavap) at 35°C.
Quantitative Data Summary
| Parameter | Specification | Notes |
| Limiting Reagent | 2-(2-Bromoethyl)thiophene | Purity >97% required |
| Molar Ratio | 1.0 : 1.2 : 1.5 | Halide : Mg : Acetone |
| Solvent Conc. | 0.5 M | Higher conc. risks coupling |
| Temperature (Addn) | 0°C to 10°C | Critical for selectivity |
| Expected Yield | 75% – 85% | After purification |
| Appearance | Pale yellow oil | Viscous liquid |
Mechanistic & Workflow Visualization
The following diagram illustrates the reaction pathway and the critical decision points during the experimental execution.
Figure 2: Step-by-step reaction workflow from magnesium activation to product isolation.
Troubleshooting & Discussion
Impurity Profile
-
Dimer (1,4-di(thiophen-2-yl)butane): Result of Wurtz coupling.
-
Remedy: Ensure slow addition of the halide to the Mg.[1] High local concentration of halide favors coupling with the formed Grignard.
-
-
Alkene Elimination Product: 2-Methyl-4-(thiophen-2-yl)but-1-ene or but-2-ene.
Alternative Route (Method B)
If 2-(2-bromoethyl)thiophene is unavailable, the synthesis can be inverted using Methylmagnesium Bromide (MeMgBr) and 4-(thiophen-2-yl)butan-2-one .
-
Pros: MeMgBr is commercially available and very clean.
-
Cons: Requires synthesis of the ketone precursor (typically via Aldol condensation of Thiophene-2-carbaldehyde + Acetone, followed by hydrogenation).
References
-
Grignard Reaction Fundamentals
- Title: The Grignard Reaction: Prepar
- Source: University of Wisconsin-Madison Chemistry Dept.
-
URL:[Link] (General Protocol Reference)
-
Thiophene Grignard Chemistry
-
Synthesis of Phenyl-Analogues (Validation)
-
Reaction Mechanism Guide
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. aroonchande.com [aroonchande.com]
- 3. 2-METHYL-4-PHENYL-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]
- 4. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. (ix) Preparation of Grignard reagent : 2-Bromo thiophene reacts with magn.. [askfilo.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. vaia.com [vaia.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: 2-Methyl-4-(thiophen-2-yl)butan-2-ol as a Strategic Pharmaceutical Intermediate
[1][2]
Abstract
This application note details the chemical utility, synthesis, and downstream processing of 2-Methyl-4-(thiophen-2-yl)butan-2-ol (CAS: 13963-36-5 / Generic), a critical tertiary alcohol intermediate.[1][2] While often overshadowed by its phenyl analog (a common fragrance agent), this thiophene derivative serves as a high-value bioisostere in medicinal chemistry.[1][2][3] It is particularly valued for its role in Structure-Activity Relationship (SAR) studies—specifically for modulating lipophilicity and metabolic stability—and as a precursor for constructing 4,4-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene scaffolds via intramolecular cyclization.[1] This guide provides validated protocols for its synthesis, purification, and transformation into rigid bicyclic pharmacophores.[3]
Part 1: Chemical Profile & Strategic Utility[2][3]
The Thiophene Advantage (Bioisosterism)
In drug design, the thiophene ring is a classic bioisostere for the benzene ring.[3][4][5] Replacing a phenyl group with a thiophene moiety often results in:
-
Altered Metabolism: Thiophene is electron-rich, altering P450 oxidation sites compared to benzene.[1][3]
-
Steric Differentiation: The sulfur atom creates a different bond angle (approx. 92° at sulfur vs. 120° in benzene), potentially improving fit in specific receptor pockets (e.g., Kinase ATP pockets or GPCRs).[3]
-
Lipophilicity: Thiophene analogs generally exhibit different LogP values, aiding in blood-brain barrier (BBB) penetration optimization.[1][3]
Key Physicochemical Properties
| Property | Value (Approx.) | Relevance |
| Molecular Formula | C₉H₁₄OS | Core Scaffold |
| Molecular Weight | 170.27 g/mol | Fragment-based Drug Design (FBDD) |
| Boiling Point | 105–110 °C (at 2 mmHg) | Distillable intermediate |
| Solubility | High in EtOH, DCM, THF; Low in Water | Lipophilic building block |
| Reactivity | Tertiary Alcohol | Prone to dehydration (Elimination) or Cyclization |
Part 2: Synthesis Protocol (Upstream)[1][2]
Objective: Synthesize this compound via Grignard addition. Reaction Class: Nucleophilic Addition to Carbonyl.[1][2][3]
Reagents & Materials[2][3]
-
Substrate: 4-(Thiophen-2-yl)butan-2-one (CAS: 34061-83-1).[1][2]
-
Reagent: Methylmagnesium Bromide (MeMgBr), 3.0 M in Diethyl Ether.[3]
Step-by-Step Protocol
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain a positive pressure of Nitrogen (N₂).[1][2][3]
-
Solvent Charge: Add anhydrous THF (150 mL) and 4-(thiophen-2-yl)butan-2-one (10.0 g, 64.8 mmol). Cool the solution to 0°C using an ice/water bath.
-
Grignard Addition: Transfer MeMgBr (26 mL, 78 mmol, 1.2 equiv) to the addition funnel via cannula. Add dropwise over 30 minutes. Caution: Exothermic reaction.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2 hours.
-
Quenching: Cool back to 0°C. Slowly add saturated aq. NH₄Cl (50 mL) to hydrolyze the magnesium alkoxide. Note: Vigorous bubbling may occur.[3]
-
Workup: Extract with Diethyl Ether (3 x 100 mL). Wash combined organics with Brine (100 mL).[1][2][3] Dry over anhydrous MgSO₄.
-
Purification: Concentrate in vacuo. Purify the crude oil via vacuum distillation (bp 108°C @ 2 mmHg) or Flash Column Chromatography (Gradient 0-20% EtOAc in Hexanes).
Synthesis Workflow Diagram
Caption: Figure 1. Grignard synthesis pathway for generating the tertiary alcohol intermediate.[3]
Part 3: Downstream Applications (The "Intermediate" Utility)
The true value of this molecule lies in its ability to undergo Intramolecular Friedel-Crafts Alkylation , creating a rigid bicyclic scaffold common in CNS-active drugs.[1][2][3]
Protocol A: Cyclization to 4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene
Mechanism: Acid-catalyzed generation of a tertiary carbocation, followed by electrophilic attack on the thiophene ring (position 3).[1]
-
Reagents: this compound (1.0 equiv), Methanesulfonic acid (MSA) or Polyphosphoric Acid (PPA).[1][2]
-
Procedure:
-
Workup: Pour onto ice water. Neutralize with NaHCO₃.[1][2][3] Extract with DCM.[1][2][3]
-
Result: Formation of the fused bicyclic system. This scaffold locks the alkyl chain conformation, reducing entropic penalty upon binding to biological targets.[3]
Protocol B: Ritter Reaction (Amide Synthesis)
Utility: Converting the tertiary hydroxyl group into a nitrogenous pharmacophore (tertiary amide/amine).[2][3]
-
Reagents: Alcohol (1.0 equiv), Acetonitrile (Solvent/Reactant), H₂SO₄ (Catalytic).[3]
-
Procedure: Treat the alcohol with concentrated H₂SO₄ in Acetonitrile at 0°C -> RT.
-
Product: N-(2-methyl-4-(thiophen-2-yl)butan-2-yl)acetamide.[1][2][3]
-
Application: Hydrolysis of this amide yields the tertiary amine, a motif found in calcium channel blockers.[3]
Divergent Reaction Pathways Diagram[1][2][3]
Caption: Figure 2.[1][2] Divergent synthetic utility of the intermediate in pharmaceutical manufacturing.
Part 4: Analytical Quality Control
To ensure the intermediate is suitable for GMP downstream processing, the following specifications are recommended:
Part 5: Safety & Handling
-
Thiophene Toxicity: Thiophene derivatives can be mild hepatotoxins.[1][2][3] All handling should occur in a fume hood.[1][2][3]
-
Odor: Like many sulfur compounds, this intermediate has a distinct, pervasive odor.[3] Bleach (Sodium Hypochlorite) is recommended for cleaning glassware to oxidize sulfur residues.[1][2][3]
-
Storage: Store under Nitrogen at 2–8°C. Tertiary alcohols are generally stable but can dehydrate if stored in acidic environments or elevated temperatures.[1][2][3]
References
-
Bioisosterism in Drug Design: Meanwell, N. A. (2011).[3] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
-
Friedel-Crafts Cyclization of Thiophenes: Reinecke, M. G., & Pedaja, P. (1986).[3] Halothiophenes and their reactions. In Chemistry of Heterocyclic Compounds. Wiley-Interscience.[2][3] [1][2]
-
Synthesis of Thiophene Alcohols: Campaigne, E., & Foye, W. O. (1948).[3] The Synthesis of 2,5-Diarylthiophenes. Journal of Organic Chemistry. (Fundamental Grignard protocols for thiophenes).
-
Tetrahydrobenzo[b]thiophene Scaffolds: Mishra, R., et al. (2011).[3] Synthesis and biological evaluation of tetrahydrobenzo[b]thiophene derivatives. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. 2-METHYL-4-PHENYL-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Butanethiol | C4H10S | CID 10560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Enigmatic Allure of Thiophene in Modern Perfumery: Application Notes for 2-Methyl-4-(thiophen-2-yl)butan-2-ol
Introduction: Unveiling a Novel Aroma Chemical
In the relentless pursuit of novel olfactory experiences, the fragrance industry continually explores unique molecular scaffolds. Thiophene derivatives, while less conventional than their benzenoid counterparts, offer a palette of intriguing and potent aromas. This document provides detailed application notes and protocols for 2-Methyl-4-(thiophen-2-yl)butan-2-ol , a tertiary alcohol bearing a thiophene moiety. While direct, extensive literature on this specific molecule is nascent, by drawing parallels with its well-documented phenyl analogue, 2-Methyl-4-phenyl-2-butanol (a floral and lily-of-the-valley type fragrance ingredient), and considering the known olfactory contributions of the thiophene ring, we can project its significant potential in fragrance chemistry.[1][2][3]
This guide is intended for researchers, perfumers, and formulation scientists, offering a comprehensive overview of its anticipated olfactory properties, a robust protocol for its synthesis and quality control, and guidelines for its application in fragrance formulations. It is imperative to note that certain sections of this document are based on scientific extrapolation from closely related molecules and established chemical principles, a necessary approach in the exploration of novel fragrance ingredients.
Olfactory Profile: A Hypothesis
Based on structure-odor relationships, we can hypothesize the olfactory profile of this compound. The core structure, shared with its phenyl analogue, suggests a foundational floral character, likely with nuances of lily-of-the-valley and a general fresh, green quality.[4] However, the presence of the thiophene ring is expected to introduce a unique complexity. Thiophene-containing molecules in fragrances can impart a range of notes, from roasted and nutty to subtly sulfurous and even green.[5]
Therefore, this compound is projected to possess a multifaceted scent profile:
-
Primary Notes: A fresh, green, and floral character, reminiscent of muguet.
-
Secondary Notes: A subtle, warm, and slightly roasted or nutty undertone, lending a unique depth and modernity.
-
Tertiary Notes: A clean, faintly sulfurous note that, at high dilution, can enhance the overall complexity and radiance of the fragrance.
This combination could result in a highly diffusive and long-lasting ingredient that adds a novel twist to traditional floral accords.
Synthesis Protocol: A Grignard Approach
The synthesis of this compound can be efficiently achieved via a Grignard reaction, a cornerstone of C-C bond formation in organic chemistry.[6][7][8][9] This protocol outlines the synthesis from commercially available starting materials.
Reaction Scheme:
Caption: Synthesis of this compound via Grignard Reaction.
Materials and Equipment:
| Material | Supplier (Example) | Grade |
| 4-(Thiophen-2-yl)butan-2-one | Sigma-Aldrich | ≥95% |
| Methyl Bromide (or Methyl Iodide) | Sigma-Aldrich | Reagent Grade |
| Magnesium Turnings | Sigma-Aldrich | High Purity |
| Anhydrous Diethyl Ether | Sigma-Aldrich | Anhydrous |
| Saturated Ammonium Chloride Solution | Fisher Scientific | Laboratory Grade |
| Anhydrous Magnesium Sulfate | Fisher Scientific | Laboratory Grade |
| Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator. | - | - |
Experimental Procedure:
-
Preparation of Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add magnesium turnings (1.2 eq).
-
In the dropping funnel, place a solution of methyl bromide (1.1 eq) in anhydrous diethyl ether.
-
Add a small portion of the methyl bromide solution to the magnesium turnings to initiate the reaction (initiation may be aided by gentle warming or the addition of a crystal of iodine).
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Dissolve 4-(thiophen-2-yl)butan-2-one (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
-
Quality Control and Analysis
Ensuring the purity and identity of the synthesized fragrance ingredient is paramount for its successful application. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for this purpose.[9][10]
GC-MS Analysis Protocol:
Caption: Workflow for GC-MS Analysis of this compound.
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (split ratio 50:1) |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quad Temperature | 150°C |
| Mass Range | m/z 40-400 |
Expected Results: The GC chromatogram should show a single major peak corresponding to this compound. The mass spectrum should be consistent with the expected fragmentation pattern of the molecule, and a library search should confirm its identity. Purity should be ≥98% for use in high-quality fragrance formulations.
Application in Fragrance Formulations
This compound is anticipated to be a versatile ingredient, finding application in a variety of fragrance types.
-
Floral Accords: It can be used to add a modern, slightly edgy character to traditional floral bouquets, particularly those based on lily-of-the-valley, jasmine, and rose.
-
Green and Fresh Formulations: Its green and fresh facets will complement citrus, herbal, and ozonic fragrances, providing lift and longevity.
-
Woody and Oriental Blends: The subtle roasted and sulfurous notes can create intriguing synergies with woody, spicy, and ambery ingredients, adding a touch of warmth and complexity.
Recommended Usage Levels:
-
In fine fragrances: 0.1% to 2.0%
-
In personal care products (lotions, soaps): 0.05% to 0.5%
-
In air care products: 0.2% to 1.0%
Stability and Compatibility
The stability of a fragrance ingredient is crucial for the shelf-life and performance of the final product.[5][11][12][13] Tertiary alcohols are generally stable under neutral and slightly alkaline conditions but can be susceptible to dehydration under strongly acidic conditions.
Stability Testing Protocol:
A comprehensive stability testing program should be conducted to evaluate the performance of this compound in various product bases.
| Test Condition | Duration | Parameters to Monitor |
| Accelerated Aging (40°C) | 12 weeks | Olfactory profile, color, clarity, pH |
| UV Light Exposure | 4 weeks | Olfactory profile, color |
| Freeze-Thaw Cycles (-10°C/25°C) | 3 cycles | Clarity, phase separation |
| Real-Time Aging (25°C) | 12 months | Olfactory profile, color, clarity, pH |
Compatibility:
-
Solvents: Expected to be soluble in ethanol and common fragrance oils.
-
Product Bases: Compatibility should be tested in a range of bases, including lotions, soaps, shampoos, and candles. Discoloration and changes in viscosity should be monitored.
Safety and Regulatory Information
While specific toxicological data for this compound is not widely available, a preliminary safety assessment can be inferred from its structural class. It is a tertiary alcohol. As with all new fragrance ingredients, it is recommended to conduct a full safety evaluation, including skin sensitization potential, before commercial use. For handling in a laboratory setting, standard safety precautions for flammable and potentially irritating chemicals should be followed.[11][12][14]
Conclusion
This compound represents a promising new aroma chemical with the potential to introduce novel and complex olfactory dimensions to a wide range of fragrance applications. Its hypothesized scent profile, combining fresh floralcy with unique thiophene-derived notes, makes it a compelling candidate for modern perfumery. The protocols provided herein offer a robust framework for its synthesis, analysis, and evaluation in fragrance formulations. Further research into its precise olfactory character and performance will undoubtedly solidify its place in the perfumer's palette.
References
-
Certified Laboratories. (n.d.). Guide to OTC & Cosmetic Stability Testing. Retrieved from [Link]
-
Fragrance Stability Testing - ILT - Integrated Liner Technologies. (2023, December 15). Retrieved from [Link]
-
Jasmine Factory. (2024, July 21). Fragrance & Perfume Stability: How to Make it Last. Retrieved from [Link]
-
Orchadia Solutions. (n.d.). Fragrance Stability. Retrieved from [Link]
- Boelens, H. (1997). Some Aspects of Qualitative Structure-Odor Relationships. Perfumer & Flavorist, 22(2), 19-33.
-
Innovatech Labs. (2017, April 7). Unraveling the Scent: How Perfume Makers Use GC/MS Analysis. Retrieved from [Link]
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-4-phenyl-2-butanol. PubChem Compound Database. Retrieved from [Link]
- Starkenmann, C., et al. (2018). Structure–Odor Correlations in Homologous Series of Mercapto Furans and Mercapto Thiophenes Synthesized by Changing the Structural Motifs of the Key Coffee Odorant Furan-2-ylmethanethiol. Journal of Agricultural and Food Chemistry, 66(18), 4647-4657.
-
Scent.vn. (n.d.). Thiophene, 2,3-diethyl: Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, October 10). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
-
NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. [Link]
-
PerfumersWorld. (n.d.). GCMS Analysis. Retrieved from [Link]
-
Master Organic Chemistry. (2016, January 13). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, February 24). Detection of Counterfeit Perfumes by Using GC-MS Technique and Electronic Nose System Combined with Chemometric Tools. PMC. Retrieved from [Link]
-
Shimadzu. (n.d.). Technical Report GC・MS Flavor Analysis of Foods and Beverages Under Consumption Conditions. Retrieved from [Link]
-
Agilent. (2023, May 23). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from [Link]
- Turin, L. (2002). Structure-Odor Relationships: A Modern Perspective. In Olfaction, Taste, and Cognition (pp. 3-22). Cambridge University Press.
- Google Patents. (n.d.). CN102643163A - Method for preparing tertiary alcohol by means of Grignard reaction.
-
ResearchGate. (n.d.). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound 2-Methyl-4-phenyl-2-butanol (FDB008550). Retrieved from [Link]
Sources
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. Structure-Odor Correlations in Homologous Series of Mercapto Furans and Mercapto Thiophenes Synthesized by Changing the Structural Motifs of the Key Coffee Odorant Furan-2-ylmethanethiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 4. certifiedcosmetics.com [certifiedcosmetics.com]
- 5. CN102643163A - Method for preparing tertiary alcohol by means of Grignard reaction - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Detection of Counterfeit Perfumes by Using GC-MS Technique and Electronic Nose System Combined with Chemometric Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iltusa.com [iltusa.com]
- 11. jasmine-perfumes.com.tr [jasmine-perfumes.com.tr]
- 12. orchadia.org [orchadia.org]
- 13. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]
- 14. bg.cpachem.com [bg.cpachem.com]
Application Notes & Protocols: Scalable Production of Thiophene-Based Tertiary Alcohols
Abstract
Thiophene-based tertiary alcohols are crucial structural motifs in a multitude of pharmaceutical compounds and advanced materials.[1][2][3] Their synthesis, while straightforward at the laboratory scale, presents significant challenges in process safety, thermal management, and impurity control upon scale-up. This guide provides a detailed analysis of scalable production methods, focusing on organometallic addition reactions to thiophene-based carbonyl precursors. We will dissect the underlying principles of Grignard and organolithium chemistry, offering field-proven protocols and critical insights into process analytical technology (PAT), downstream processing, and safety management for industrial-scale operations.
Chapter 1: Foundational Principles of Scalable Synthesis
Transitioning a synthesis from benchtop glassware to a multi-hundred-liter reactor is not a linear process. It requires a fundamental shift in perspective, prioritizing safety, process control, and robustness. The high reactivity of organometallic reagents, coupled with the often exothermic nature of their addition to carbonyls, necessitates a rigorous understanding of chemical engineering principles.
Key Scalability Considerations:
-
Thermal Management: Organometallic additions are highly exothermic.[4] A runaway reaction is a critical risk if the heat generated exceeds the reactor's cooling capacity. Scalable processes must incorporate precise temperature control, often through jacketed reactors and controlled addition rates.
-
Mass Transfer: In large vessels, inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in side reactions and reduced yield. The choice of impeller type, agitation speed, and baffle design is critical.
-
Safety & Handling: Organolithium and Grignard reagents are highly reactive, often pyrophoric, and react violently with water.[5] All large-scale operations must be conducted under a strictly inert atmosphere (Nitrogen or Argon) using specialized equipment for reagent transfer.[5][6] All personnel must be equipped with appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and chemical-resistant gloves.[6][7]
-
Process Analytical Technology (PAT): Real-time monitoring is indispensable for safe and efficient scale-up.[8][9] Technologies like in-situ FTIR or Raman spectroscopy allow for the continuous tracking of reagent consumption and product formation, providing immediate feedback for process control.[4][10][11]
Chapter 2: Synthetic Route Selection: Organometallics
The nucleophilic addition of an organometallic reagent to a thiophene-based ketone or ester is the most direct and widely used method for constructing thiophene-based tertiary alcohols.[4][12][13] The choice between a Grignard reagent (R-MgX) and an organolithium reagent (R-Li) is a critical decision driven by factors of reactivity, selectivity, cost, and available equipment.
Method 1: Grignard Reagent-Based Synthesis
Grignard reagents are often the first choice for industrial applications due to their lower cost, moderate reactivity, and less demanding handling requirements compared to organolithiums.[14]
Causality Behind Experimental Choices:
-
Solvent: Tetrahydrofuran (THF) is the most common solvent as it effectively solvates the Grignard reagent, maintaining its reactivity.
-
Initiation: The formation of the Grignard reagent itself can have a variable induction period.[4] This is a major safety concern at scale, as an accumulation of unreacted alkyl halide followed by a sudden, rapid initiation can lead to a dangerous exotherm.[4][10]
-
Reaction Control: The nucleophilic addition to the carbonyl is highly exothermic. Slow, subsurface addition of the Grignard reagent to the ketone solution is paramount to maintaining temperature control.
Workflow for Grignard-based Synthesis
Caption: Scalable Grignard reaction workflow.
Scalable Protocol: Synthesis of 2-(thiophen-2-yl)propan-2-ol
This protocol describes the synthesis from 2-acetylthiophene and methylmagnesium bromide.
Materials & Equipment:
-
100 L Glass-Lined Reactor with overhead stirrer, temperature probe, nitrogen inlet, and condenser.
-
Addition vessel for Grignard reagent.
-
2-Acetylthiophene
-
Methylmagnesium bromide (3.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Toluene
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and leak-tested. Purge the vessel thoroughly with nitrogen for at least 1 hour.
-
Charging: Charge the reactor with 2-acetylthiophene (5.0 kg, 39.6 mol) and anhydrous THF (40 L).
-
Cooling: Begin agitation and cool the reactor contents to 0-5 °C using the jacket cooling system.
-
Grignard Addition: Slowly add methylmagnesium bromide solution (14.5 L, 43.5 mol, 1.1 equiv) via the addition vessel over a period of 2-3 hours. Crucially, maintain the internal temperature below 20 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 15-20 °C for 1 hour. Monitor the reaction progress using in-situ FTIR by tracking the disappearance of the ketone carbonyl peak (~1670 cm⁻¹).[8][9]
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly and carefully add saturated aqueous NH4Cl solution (25 L), ensuring the temperature does not exceed 25 °C due to the exothermic quench.
-
Work-up: Stop agitation and allow the layers to separate. Remove the lower aqueous layer.
-
Solvent Exchange: Add toluene (30 L) to the organic layer and distill off the THF under reduced pressure. This prepares the product for the next purification step.
-
Purification: The resulting toluene solution can be washed with brine, dried, and concentrated. The final product can be purified by vacuum distillation or crystallization.[15]
Method 2: Organolithium-Based Synthesis
Organolithium reagents are significantly more reactive and basic than their Grignard counterparts.[14][16][17] This heightened reactivity can be advantageous for hindered ketones but also introduces greater challenges.[14][17]
Causality Behind Experimental Choices:
-
Cryogenic Temperatures: To control the high reactivity and prevent side reactions (like enolization), these reactions are typically run at very low temperatures (-78 °C is common). This requires specialized reactors with cryogenic cooling capabilities.
-
Reagent Purity: Organolithiums are extremely sensitive to moisture and air.[5] Reagents must be accurately titrated before use, and transfers must be performed using rigorously air-free techniques (e.g., cannula transfer).[5]
Decision Framework: Grignard vs. Organolithium
Caption: Route selection decision matrix.
Chapter 3: Process Analytical Technology (PAT) in Action
For organometallic reactions, "flying blind" is not an option at scale. PAT provides the necessary vision to ensure safety and quality.
-
In-situ FTIR/Raman Spectroscopy: These spectroscopic probes are inserted directly into the reactor.[8][9]
-
Grignard Formation: Monitor the disappearance of the C-X (e.g., C-Br) stretch of the starting halide.[10]
-
Carbonyl Addition: Track the disappearance of the ketone C=O stretch and the appearance of the C-O stretch of the alcohol product.
-
Safety: Real-time monitoring can detect a stalled reaction (i.e., reagent accumulation), allowing operators to halt addition and prevent a potential runaway scenario.[4][10]
-
Table 1: PAT for Reaction Monitoring
| Analytical Technique | Parameter Monitored | Process Stage | Benefit |
| In-situ FTIR | Ketone C=O peak intensity | Carbonyl Addition | Real-time tracking of starting material consumption, determination of reaction endpoint.[8][9] |
| In-situ FTIR | Alkyl Halide C-X peak | Grignard Formation | Confirms initiation and monitors consumption, preventing dangerous accumulation.[10] |
| Reaction Calorimetry | Heat Flow (Q) | All Stages | Quantifies the heat of reaction, ensuring the process stays within the cooling capacity of the reactor.[9] |
Chapter 4: Downstream Processing & Purification
Isolation and purification of the tertiary alcohol product at scale requires robust and efficient methods.
-
Quenching: The highly basic alkoxide intermediate must be neutralized. A controlled quench with a mild acid like aqueous ammonium chloride is standard. Adding the reaction mixture to the quench solution (reverse quench) can sometimes offer better temperature control for very large-scale operations.
-
Work-up: Phase separation in large reactors can be slow. Ensuring good mixing during washes without forming stable emulsions is key.
-
Purification:
-
Distillation: For volatile alcohols, vacuum distillation is an effective method for removing non-volatile impurities.[15]
-
Crystallization: If the tertiary alcohol is a solid, crystallization is an excellent method for achieving high purity.[15][18] A solvent screen is performed to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.[18]
-
Adsorption: In some cases, impurities can be removed by passing a solution of the product through a bed of adsorbent material like activated alumina or silica gel.[19]
-
Conclusion
The scalable production of thiophene-based tertiary alcohols is a challenging yet achievable endeavor. Success hinges on a deep respect for the potent reactivity of organometallic reagents and a commitment to rigorous process control. By selecting the appropriate synthetic route, implementing real-time process analytical technology, and designing robust downstream processes, researchers and drug development professionals can safely and efficiently transition these valuable molecules from the laboratory to industrial-scale production.
References
-
Title: Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents Source: Fraunhofer-Publica URL: [Link]
-
Title: Safety and Handling of Organometallic Compounds Source: Solubility of Things URL: [Link]
-
Title: Process control and real-time monitoring of Grignard reactions Source: HZDR URL: [Link]
-
Title: Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow Source: Mettler Toledo URL: [Link]
-
Title: Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up Source: ACS Publications URL: [Link]
-
Title: Synthesis of Thienothiophenes Source: Encyclopedia.pub URL: [Link]
-
Title: Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy Source: ACS Publications URL: [Link]
- Title: for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP)
-
Title: (PDF) Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry Source: ResearchGate URL: [Link]
-
Title: Organolithium reagent - Wikipedia Source: Wikipedia URL: [Link]
- Title: WO2005040078A1 - Purification of tertiary butyl alcohol - Google Patents Source: Google Patents URL
-
Title: Grignard Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes Source: ACS Publications URL: [Link]
-
Title: Natural Product Isolation (2) - Purification Techniques, An Overview Source: Master Organic Chemistry URL: [Link]
-
Title: Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques Source: White Rose Research Online URL: [Link]
-
Title: Organolithium compounds, properties & structures Source: Acros Organics URL: [Link]
-
Title: Synthesis, properties and biological activity of thiophene: A review Source: Der Pharma Chemica URL: [Link]
-
Title: Grignard reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Recent progress in transition-metal-catalyzed dehydrative thioetherification of alcohols with thiols Source: Chemical Review and Letters URL: [Link]
-
Title: Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes Source: PMC - NIH URL: [Link]
-
Title: SD1.Recent Strategies in The Synthesis of Thiophene Derivatives Highlights | PDF Source: Scribd URL: [Link]
-
Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL: [Link]
-
Title: Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds Source: Dalal Institute URL: [Link]
-
Title: Thiophene-Based Trimers and Their Bioapplications: An Overview Source: PMC - NIH URL: [Link]
-
Title: Working with Chemicals - Prudent Practices in the Laboratory Source: NCBI Bookshelf - NIH URL: [Link]
-
Title: How To: Purify by Crystallization Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Derivatives and Synthesis of Heterocyclic Compound: Thiophene Source: Open Access Journals URL: [Link]
-
Title: Grignard and Organolithium Reagents Source: Chemistry LibreTexts URL: [Link]
-
Title: How to purify tertiary alcohol? Source: ResearchGate URL: [Link]
-
Title: Asymmetric synthesis of tertiary thiols and thioethers Source: Beilstein Journals URL: [Link]
-
Title: Thiophene synthesis Source: Organic Chemistry Portal URL: [Link]
- Title: EP0196001A1 - Thiophene ring-substituted alpha-(alkylaminopropionyl)
-
Title: Synthesis of Highly Congested Tertiary Alcohols via the[9][9] Radical Deconstruction of Breslow Intermediates Source: PMC URL: [Link]
-
Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: PMC - NIH URL: [Link]
-
Title: Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres Source: PMC - NIH URL: [Link]
-
Title: Synthesis, Reactions and Medicinal Uses of Thiophene Source: Pharmaguideline URL: [Link]
-
Title: Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols Source: ACS Publications URL: [Link]
-
Title: Synthesis, Characterization of thiophene derivatives and its biological applications Source: World Journal of Advanced Research and Reviews URL: [Link]
-
Title: Synthesis of thiophene and Their Pharmacological Activity Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL: [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalwjarr.com [journalwjarr.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. mt.com [mt.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents [publica.fraunhofer.de]
- 9. Grignard - Helmholtz-Zentrum Dresden-Rossendorf, HZDR [hzdr.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. Grignard reaction - Wikipedia [en.wikipedia.org]
- 14. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. dalalinstitute.com [dalalinstitute.com]
- 18. How To [chem.rochester.edu]
- 19. WO2005040078A1 - Purification of tertiary butyl alcohol - Google Patents [patents.google.com]
Application Note & Protocol: Strategic Synthesis of 4-(Thiophen-2-yl)butan-2-one via Enolate Alkylation
Introduction: The Architectural Value of C-C Bond Formation
The construction of new carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Among the myriad of strategies, the α-alkylation of ketone enolates stands out as a robust and versatile method. This application note provides a comprehensive guide to the synthesis of 4-(thiophen-2-yl)butan-2-one through the coupling of acetone with 2-(2-bromoethyl)thiophene. This transformation is of significant interest to researchers in medicinal chemistry and materials science, as the resulting thiophene-containing ketone is a valuable building block for the synthesis of various biologically active compounds and functional materials.
This document will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol, and offer insights into potential challenges and troubleshooting strategies. Our approach emphasizes not just the procedural steps, but the rationale behind each experimental choice, ensuring a reproducible and scalable synthesis.
Mechanistic Rationale: A Tale of Nucleophilicity and Electrophilicity
The coupling of acetone and 2-(2-bromoethyl)thiophene is a classic example of an enolate alkylation reaction, which proceeds in two fundamental steps: enolate formation and nucleophilic substitution.[1][2]
-
Enolate Formation: The first step involves the deprotonation of an α-hydrogen of acetone by a strong, non-nucleophilic base to form a resonance-stabilized enolate.[1][3] The choice of base is critical; a strong base is necessary to drive the equilibrium towards the enolate, thus ensuring its complete formation and preventing side reactions.[1][4] Lithium diisopropylamide (LDA) is an exemplary choice due to its strong basicity and steric bulk, which minimizes nucleophilic attack on the electrophile.[4]
-
Nucleophilic Attack (S_N2 Reaction): The generated enolate, a potent carbon-centered nucleophile, then attacks the electrophilic carbon of 2-(2-bromoethyl)thiophene in a bimolecular nucleophilic substitution (S_N2) reaction.[2][3][4] This step is sensitive to steric hindrance, making primary alkyl halides like 2-(2-bromoethyl)thiophene ideal substrates.[1][5] The reaction results in the displacement of the bromide leaving group and the formation of the desired C-C bond.
Experimental Protocol: Synthesis of 4-(Thiophen-2-yl)butan-2-one
This protocol is designed for the synthesis of 4-(thiophen-2-yl)butan-2-one on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Diisopropylamine | 101.19 | 1.54 mL (1.11 g) | 11.0 mmol | 1.1 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.4 mL | 11.0 mmol | 1.1 |
| Acetone | 58.08 | 0.73 mL (0.58 g) | 10.0 mmol | 1.0 |
| 2-(2-Bromoethyl)thiophene | 191.08 | 1.91 g | 10.0 mmol | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |
| Saturated aq. NH4Cl | - | 20 mL | - | - |
| Diethyl ether | - | 50 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous MgSO4 | - | - | - | - |
Instrumentation:
-
Round-bottom flasks (100 mL and 50 mL)
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Septa
-
Argon or Nitrogen gas source with manifold
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Step-by-Step Procedure:
Part 1: In-situ Generation of Lithium Diisopropylamide (LDA)
-
Inert Atmosphere: Assemble a dry 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere of argon or nitrogen.
-
Solvent and Amine: Add 20 mL of anhydrous THF to the flask, followed by the addition of diisopropylamine (1.54 mL, 11.0 mmol) via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the stirred solution over 10 minutes.
-
LDA Formation: Allow the resulting pale yellow solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.
Part 2: Enolate Formation and Alkylation
-
Acetone Addition: In a separate dry 50 mL round-bottom flask under an inert atmosphere, dissolve acetone (0.73 mL, 10.0 mmol) in 10 mL of anhydrous THF.
-
Enolate Formation: Slowly add the acetone solution to the pre-formed LDA solution at -78 °C via cannula or a dropping funnel over 15 minutes. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Electrophile Addition: Add a solution of 2-(2-bromoethyl)thiophene (1.91 g, 10.0 mmol) in 10 mL of anhydrous THF to the enolate solution at -78 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
Part 3: Work-up and Purification
-
Quenching: Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 4-(thiophen-2-yl)butan-2-one.
Visualizing the Workflow:
Caption: A schematic overview of the synthetic workflow for the preparation of 4-(thiophen-2-yl)butan-2-one.
Troubleshooting and Key Considerations
-
Low Yield:
-
Incomplete Enolate Formation: Ensure all glassware is scrupulously dried and the reaction is maintained under a strictly inert atmosphere. The presence of water will quench the LDA and the enolate. Using a slight excess of LDA (1.1 equivalents) can compensate for any minor impurities.[1]
-
Side Reactions: If a weaker base is used, aldol condensation of acetone can become a significant side reaction.[4] Sticking to a strong, bulky base like LDA at low temperatures minimizes this pathway.
-
-
Formation of Di-alkylated Product:
-
Stoichiometry Control: Precise control over the stoichiometry of acetone and the alkylating agent is crucial. Using a slight excess of the enolate relative to the electrophile can be considered, but this may leave unreacted acetone.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting materials.
-
Conclusion
The α-alkylation of acetone with 2-(2-bromoethyl)thiophene is a powerful and reliable method for the synthesis of 4-(thiophen-2-yl)butan-2-one. By carefully controlling the reaction conditions, particularly the choice of base, temperature, and stoichiometry, high yields of the desired product can be achieved. This protocol provides a solid foundation for researchers and drug development professionals to access this valuable synthetic intermediate. The principles outlined herein are broadly applicable to a range of ketone alkylation reactions, underscoring the versatility of enolate chemistry in modern organic synthesis.
References
-
Organic Chemistry Tutor. Alkylation of Enolates. Available at: [Link]
-
Lumen Learning. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook. Available at: [Link]
-
Wang, P., Zhu, L., Wang, J., & Tao, Z. (2023). Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. Journal of the American Chemical Society, 145(50), 27211–27217. Available at: [Link]
-
Chemistry LibreTexts. 5.5: Alkylation of Enolate Ions. Available at: [Link]
-
Chemistry Steps. Alkylation of Enolates Alpha Position. Available at: [Link]
-
Wang, P., Zhu, L., Wang, J., & Tao, Z. (2023). Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. Journal of the American Chemical Society, 145(50), 27211–27217. Available at: [Link]
-
JoVE. α-Alkylation of Ketones via Enolate Ions. Available at: [Link]
-
Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. Available at: [Link]
-
Chemical Synthesis Database. 4-thiophen-2-yl-butan-2-one. Available at: [Link]
-
Cooper, E., Alcock, E., Power, M., & McGlacken, G. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering, 8(7), 1649-1654. Available at: [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 5. Video: α-Alkylation of Ketones via Enolate Ions [jove.com]
Application Notes and Protocols: Storage and Handling of 2-Methyl-4-(thiophen-2-yl)butan-2-ol
Introduction
2-Methyl-4-(thiophen-2-yl)butan-2-ol is a tertiary alcohol containing a thiophene moiety. Thiophene derivatives are a significant class of heterocyclic compounds utilized in medicinal chemistry and materials science for their diverse pharmacological activities and electronic properties.[1][2][3] The proper storage and handling of this compound are paramount to ensure its stability, the integrity of experimental results, and the safety of laboratory personnel. This document provides a detailed guide based on the chemical properties inferred from its structure and data from analogous compounds.
Chemical and Physical Properties
While specific experimental data for this compound is not widely published, its properties can be estimated based on its chemical structure and comparison to similar molecules.
| Property | Value | Source/Justification |
| Chemical Name | This compound | Sinfoo Biotech[4] |
| CAS Number | 778646-47-2 | Sinfoo Biotech[4] |
| Molecular Formula | C₉H₁₄OS | Sinfoo Biotech[4] |
| Molecular Weight | 170.27 g/mol | Santa Cruz Biotechnology[5] |
| Appearance | Likely a colorless to light yellow liquid or low-melting solid | Inferred from similar tertiary alcohols like 2-methyl-4-phenyl-2-butanol. |
| Solubility | Expected to be soluble in organic solvents such as ethanol, methanol, acetone, and diethyl ether.[6] Limited solubility in water. | Thiophene is soluble in organic solvents but not water.[2] Alcohols show varying water solubility. |
| Stability | The thiophene ring is generally stable but can be susceptible to oxidation, especially by singlet oxygen.[7] Tertiary alcohols are stable under neutral and basic conditions but can be prone to elimination reactions in the presence of strong acids. | General chemical principles of thiophenes and tertiary alcohols.[8] |
Storage Protocols
Proper storage is crucial to maintain the chemical integrity of this compound. The following recommendations are based on best practices for storing tertiary alcohols and thiophene derivatives.[9][10][11]
Short-Term Storage (Up to 1 month)
-
Temperature: Store in a cool, dry place, ideally in a refrigerator at 2-8°C.[11]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidation of the thiophene ring.
-
Container: Use amber glass vials with tight-fitting screw caps containing a PTFE septum to protect from light and prevent leakage.[11]
-
Location: Keep in a well-ventilated area away from direct sunlight and sources of ignition.[10][12]
Long-Term Storage (Greater than 1 month)
-
Temperature: For extended periods, store in a freezer at -20°C.
-
Container: The use of sealed ampoules under an inert atmosphere is recommended for long-term storage to prevent any degradation from air or moisture.
-
Desiccation: Store in a desiccator to protect from moisture.
Causality Behind Storage Choices: The thiophene ring, while aromatic, can be susceptible to oxidation over time, and the tertiary alcohol can be sensitive to acidic conditions.[7][8] Cool, dark, and inert conditions mitigate these degradation pathways. The use of appropriate containers prevents contamination and evaporation.[11]
Handling Protocols
Due to the lack of specific toxicological data, this compound should be handled with the standard precautions for a research chemical of unknown toxicity. The protocols for similar compounds like 2-methylbutan-2-ol suggest it may be harmful if swallowed or inhaled and can cause skin and eye irritation.[13][14]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any vapors.[12]
Dispensing and Weighing
-
Perform all manipulations within a chemical fume hood.
-
If the compound is a solid, handle it carefully to avoid generating dust.
-
If it is a liquid, use a calibrated micropipette or syringe for accurate and safe transfer.
Spill and Waste Disposal
-
Spills: In case of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[13] Ventilate the area and wash the spill site after material pickup is complete.
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.[13]
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound in an appropriate solvent.
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMSO, Ethanol)
-
Calibrated analytical balance
-
Volumetric flask
-
Micropipettes or syringe
-
Amber glass vial for storage
Procedure:
-
Pre-weighing Preparation: Ensure the balance is calibrated and located in a draft-free area. Place a clean, dry weighing boat on the balance and tare.
-
Weighing: Carefully weigh out 1.703 mg of this compound (for a 1 mL stock) or an appropriate amount for your desired volume. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed compound to a volumetric flask. Add a small amount of the chosen anhydrous solvent to dissolve the compound completely.
-
Volume Adjustment: Once fully dissolved, add the solvent to the flask's calibration mark.
-
Mixing: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Transfer the stock solution to a clean, labeled amber glass vial. The label should include the compound name, concentration, solvent, date of preparation, and your initials. Store the solution at -20°C for long-term use.
Diagrams
Storage and Handling Decision Workflow
Caption: Decision workflow for the appropriate storage and handling of the compound.
References
-
Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024). MDPI. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Retrieved from [Link]
- Safety data sheet for 2-methylbutan-2-ol. (2023).
-
Thiophene derivatives. Georganics. Retrieved from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Retrieved from [Link]
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Retrieved from [Link]
- SAFETY DATA SHEET for Tert-Butanol. (2017).
- SAFETY DATA SHEET for 2-Methyl-2-butanol. (2014).
-
GUIDELINES FOR CHEMICAL STORAGE IN LABS. American University of Beirut. Retrieved from [Link]
- Guidance on Safe Storage of Chemicals in Laboratories.
-
Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. UCLA. (2018). Retrieved from [Link]
- The Proper Storage and Handling of Volatile Analytical Standards. (2024). Retrieved from a generic analytical chemistry resource.
-
Managing Chemical Retention and Storage In Your Laboratory. Vanderbilt Environmental Health and Safety. Retrieved from [Link]
-
Compound 4-(Methylthio)-2-butanol (FDB021437). FooDB. Retrieved from [Link]
-
2-Methyl-4-phenyl-2-butanol. PubChem. Retrieved from [Link]
- 2-Methyl-2-butanol {tert-Amyl Alcohol} cas75-85-4 SDS. Durham Tech. (2018).
-
2-Butanol. Wikipedia. Retrieved from [Link]
- BUTAN-2-OL. JECFA.
Sources
- 1. Thiophene derivatives - Georganics [georganics.sk]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. This compound,(CAS# 778646-47-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 2-Butanol - Wikipedia [en.wikipedia.org]
- 7. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach [mdpi.com]
- 8. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. aurochemicals.com [aurochemicals.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. keyorganics.net [keyorganics.net]
- 13. bg.cpachem.com [bg.cpachem.com]
- 14. durhamtech.edu [durhamtech.edu]
Troubleshooting & Optimization
Technical Support Center: Preventing Acid-Catalyzed Dehydration of 2-Methyl-4-(thiophen-2-yl)butan-2-ol
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Methyl-4-(thiophen-2-yl)butan-2-ol. As a tertiary alcohol, this compound is highly susceptible to acid-catalyzed dehydration, an often-undesirable side reaction that can complicate syntheses and purification processes. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you maintain the integrity of your molecule during experimental procedures.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental principles governing the instability of this compound in acidic environments.
Q1: Why is this compound so prone to dehydration in the presence of acid?
A: The high susceptibility of this compound to dehydration is a direct consequence of its structure as a tertiary alcohol. The reaction proceeds through an E1 (unimolecular elimination) mechanism, which involves the formation of a carbocation intermediate.[1][2][3] Tertiary alcohols, upon loss of water, form a highly stable tertiary carbocation. This stability is due to the electron-donating inductive effects and hyperconjugation from the three alkyl groups attached to the positively charged carbon. Because this intermediate is so stable, it forms readily, meaning the activation energy for the dehydration is low.[4][5] Consequently, even mild acidic conditions and relatively low temperatures (25–80 °C) can be sufficient to initiate the reaction.[2][6]
Q2: What is the precise mechanism of the acid-catalyzed dehydration for this molecule?
A: The dehydration follows a three-step E1 mechanism:
-
Protonation of the Hydroxyl Group: The acid catalyst (H-A) protonates the lone pair of electrons on the alcohol's hydroxyl group. This converts the poor leaving group (-OH) into an excellent leaving group, an alkyloxonium ion (-OH₂⁺), which is essentially a water molecule attached to the carbon skeleton.[1][7][8]
-
Formation of a Tertiary Carbocation: The C-O bond breaks heterolytically, and the water molecule departs, taking the bonding electrons with it. This is the slow, rate-determining step of the reaction and results in the formation of a stable tertiary carbocation.[1][2][8]
-
Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (A⁻), abstracts a proton from a carbon atom adjacent (beta) to the carbocation. The electrons from the C-H bond then form a new π-bond, resulting in the alkene product and regenerating the acid catalyst.[1][2]
Caption: Figure 1: The E1 mechanism for acid-catalyzed dehydration.
Q3: During which experimental steps is unwanted dehydration most likely to occur?
A: Unwanted dehydration is most common in the following scenarios:
-
Acidic Reaction Workups: Quenching a reaction with a strong aqueous acid or performing an extraction from an acidic aqueous layer can easily cause dehydration of the desired alcohol product.
-
Acid-Catalyzed Reactions: Any reaction that requires an acid catalyst, such as esterification or the installation/removal of acid-labile protecting groups, poses a significant risk.[6]
-
Chromatography: Using silica gel that is inherently acidic for purification can lead to degradation of the compound on the column, especially with prolonged exposure.
-
High Temperatures: Distillation or refluxing in the presence of even trace acidic impurities can promote elimination, as dehydration is favored at elevated temperatures.[4]
Q4: How can I confirm that my sample has undergone dehydration?
A: Several analytical techniques can be used to detect the presence of the alkene byproducts. The key is to look for the disappearance of the alcohol signal and the appearance of new signals corresponding to the alkene.
| Analytical Technique | Signal for Starting Alcohol | Signal Indicating Dehydration Product (Alkene) |
| ¹H NMR Spectroscopy | Broad singlet for the -OH proton; Singlet for the two methyl groups (~1.2 ppm). | New signals in the olefinic region (4.5-6.5 ppm); Disappearance of the -OH peak.[9][10] |
| IR Spectroscopy | Broad O-H stretch (~3200-3600 cm⁻¹).[11] | Disappearance of the broad O-H stretch; Appearance of a C=C stretch (~1640-1680 cm⁻¹) and =C-H stretches (~3000-3100 cm⁻¹).[11] |
| Gas Chromatography (GC) | A single peak with a specific retention time for the pure alcohol. | Appearance of one or more new peaks, typically with shorter retention times than the alcohol.[12][13] |
| Mass Spectrometry | Molecular ion peak corresponding to C₉H₁₄OS (m/z = 170.27). | Molecular ion peak corresponding to the loss of water (C₉H₁₂S, m/z = 152.26). |
Table 1: Characteristic analytical signals for monitoring dehydration.
Part 2: Troubleshooting Guides & Preventative Protocols
This section provides actionable solutions to specific experimental problems.
Issue 1: Dehydration is observed after aqueous workup.
-
Symptom: Your crude NMR or GC analysis shows a mixture of the desired alcohol and alkene byproducts following an extraction procedure.
-
Root Cause: The use of an acidic aqueous solution (e.g., quenching with 1M HCl) or failure to neutralize a reaction mixture containing an acid catalyst before extraction and concentration.
-
Preventative Protocol: Mild Neutral Workup
-
Cooling: Once the primary reaction is complete, cool the reaction vessel to 0 °C in an ice bath to minimize thermal degradation.
-
Quenching: Instead of an acid wash, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a saturated ammonium chloride (NH₄Cl) solution to neutralize any residual acid and quench reactive species.[14] Monitor for gas evolution (CO₂) if using bicarbonate.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers sequentially with water and then a saturated brine solution to remove inorganic salts and residual water.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[12][15] Filter off the drying agent and concentrate the solvent under reduced pressure at a low temperature (e.g., <40 °C).
-
Issue 2: Dehydration occurs during a reaction requiring an acid catalyst.
-
Symptom: Low yield of the desired product with the major isolated compound being the dehydrated alkene.
-
Root Cause: The acid catalyst is too strong, its concentration is too high, or the reaction temperature is excessive. Strong mineral acids like sulfuric acid (H₂SO₄) are particularly aggressive.[2]
-
Preventative Protocol: Catalyst Substitution and Temperature Control
| Catalyst Type | Examples | Acidity | Advantages/Disadvantages |
| Strong Mineral Acid | H₂SO₄, HCl | Very Strong | High activity but causes dehydration. Difficult to remove. |
| Organic Sulfonic Acid | p-Toluenesulfonic acid (pTSA) | Strong | Milder than H₂SO₄, often crystalline and easier to handle. Still requires neutralization.[18] |
| Sulfonic Acid Resin | Amberlyst-15 | Strong | Heterogeneous; easily removed by filtration. Can be used in non-polar solvents.[17][18] |
| Zeolites | H-ZSM-5 | Moderate-Strong | Shape-selective, heterogeneous catalyst. Acidity is generally modest at lower temperatures.[16][18] |
Table 2: Comparison of common acid catalysts.
Sources
- 1. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Khan Academy [khanacademy.org]
- 5. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. quora.com [quora.com]
- 7. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 8. pharmdguru.com [pharmdguru.com]
- 9. studylib.net [studylib.net]
- 10. scribd.com [scribd.com]
- 11. odinity.com [odinity.com]
- 12. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 13. The Dehydration Of 2-Methyl-2-Butanol Was Performed Using - 1571 Words | Bartleby [bartleby.com]
- 14. 2-METHYL-4-PHENYL-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]
- 15. Dehydration of an alcohol [cs.gordon.edu]
- 16. Organic Synthesis Using Environmentally Benign Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Purification techniques for removing impurities from 2-Methyl-4-(thiophen-2-yl)butan-2-ol
Technical Support Center: Purification of 2-Methyl-4-(thiophen-2-yl)butan-2-ol
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust, field-tested methods for achieving high purity. As a tertiary alcohol containing a thiophene moiety, this molecule presents unique challenges and opportunities in its purification, which we will address in a practical, question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the common issues and questions that arise during the purification of this compound, particularly following its synthesis via organometallic routes such as the Grignard reaction.
Subsection 1.1: Understanding Your Impurity Profile
Q1: What are the most common impurities I should expect from a Grignard synthesis of this compound?
When synthesizing this tertiary alcohol via a Grignard reaction (e.g., reacting a 2-thienylmagnesium halide with acetone or a related ketone), the crude product is often contaminated with a variety of byproducts and unreacted materials. Understanding this profile is the first step to designing an effective purification strategy.
Common Impurities Table:
| Impurity Class | Specific Examples | Origin |
| Unreacted Starting Materials | Acetone (or other ketone), 2-halothiophene | Incomplete reaction |
| Grignard-Derived Byproducts | Dithienyl (coupling product), Hydrolyzed Grignard reagent (Thiophene) | Side reactions of the Grignard reagent.[1] |
| Solvents & Reagents | Diethyl ether, Tetrahydrofuran (THF), Magnesium salts (e.g., MgBr₂) | Reaction medium and Grignard formation |
| Workup-Related Impurities | Water, Acid/Base residues | Aqueous quenching and extraction steps |
| Degradation Products | Dehydration product (alkene) | Exposure to high temperatures or acidic conditions |
Q2: My initial purity assessment by GC-MS and ¹H NMR shows multiple unknown peaks. How can I identify them?
Identifying unknown impurities is crucial.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is your primary tool. Compare the mass spectra of impurity peaks to library data. Look for fragments characteristic of the thiophene ring (m/z 83, 110) or the tert-butyl group. GC can also quantify the relative amounts of each component.[2]
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Look for characteristic signals. For instance, a sharp singlet around 2.1 ppm might indicate residual acetone. Aromatic signals that don't match the product's thiophene pattern could suggest coupling byproducts. The presence of vinyl protons would strongly indicate the unwanted alkene formed from dehydration.
Q3: Why is my product colored (yellow to brown) even after an initial workup?
The coloration is often due to high-molecular-weight byproducts or trace impurities. Biphenyl-type impurities, formed from the coupling of Grignard reagents, are often yellow.[1] Additionally, thiophene-containing compounds can sometimes form colored impurities, especially if exposed to air and light over time. These are typically removed effectively by column chromatography.
Subsection 1.2: Troubleshooting Purification Protocols
Q4: I performed a simple aqueous workup, but my organic layer is cloudy and I'm getting poor separation. What's wrong?
This is a classic emulsion problem, often caused by fine suspensions of magnesium salts.
-
The Fix: The standard quench for a Grignard reaction is a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] It effectively breaks down the magnesium alkoxide complex without being strongly acidic, which is critical for preventing the dehydration of the tertiary alcohol. After the initial quench, washing the organic layer sequentially with water and then brine (saturated NaCl solution) will remove most inorganic salts and water, leading to a clear organic phase and sharper separation.
Q5: My TLC analysis shows several spots with close Rf values. Is distillation enough to separate them?
No, distillation is unlikely to be effective in this scenario. Distillation separates compounds based on differences in boiling points.[4] Impurities with similar polarity and structure to your product will likely have very similar boiling points, making separation by distillation inefficient.
-
The Solution: Flash column chromatography is the preferred method for separating compounds with similar polarities.[5] The stationary phase (silica gel) allows for separation based on subtle differences in how the compounds interact with it.
Q6: I attempted to distill my product at atmospheric pressure, and it turned dark and the yield was very low. What happened?
Tertiary alcohols are prone to dehydration (elimination of water) at high temperatures, especially if any acidic residue is present.[6] Distilling at atmospheric pressure requires high temperatures that can easily cause your product to decompose into the corresponding alkene and water.
-
The Solution: Vacuum Distillation. By reducing the pressure, you significantly lower the boiling point of your compound, allowing it to distill at a much lower temperature where decomposition is minimized.[6][7][8] For thermally sensitive alcohols, this is the only reliable distillation method.
Q7: My product is an oil. Can I use recrystallization?
Recrystallization is a powerful technique for purifying solids.[9][10] Since this compound is an oil at room temperature, you cannot recrystallize it directly. However, two advanced strategies are possible:
-
Low-Temperature Crystallization: If the compound solidifies at a reasonably accessible temperature (e.g., in a dry ice/acetone bath), you could attempt a low-temperature crystallization from a non-polar solvent like hexane. This is often challenging.
-
Derivative Formation: A more reliable but labor-intensive method involves converting the alcohol to a solid derivative, such as a hydrogen phthalate ester.[11] This solid ester can be purified by recrystallization, and the pure ester can then be hydrolyzed back to the pure alcohol. This is typically reserved for cases where chromatography and distillation fail.
Section 2: Step-by-Step Purification Protocols
Here we provide detailed, validated protocols for the purification of this compound.
Protocol 1: Optimized Aqueous Workup
This protocol is designed to efficiently quench the reaction and remove inorganic salts and water-soluble impurities.
-
Cooling: After the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath. This moderates the exothermic quench.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring until no further gas evolution is observed and the solids have dissolved.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing: Combine the organic extracts. Wash the combined organic layer once with deionized water, followed by one wash with saturated brine. The brine wash helps to break emulsions and removes bulk water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[12] Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude oil.
Protocol 2: Flash Column Chromatography
This is the primary method for removing closely-related organic impurities.
-
Slurry Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column and use gentle air pressure to pack the bed evenly. Ensure there are no cracks or air bubbles.
-
Sample Loading: Dissolve your crude oil in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.
-
Elution: Begin eluting with your starting solvent system (e.g., 95:5 Hexane:EtOAc). Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:EtOAc) to elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution progress using TLC analysis.
-
Combine & Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Vacuum Distillation
Use this technique to purify the product after chromatography or as a primary method if impurities have vastly different boiling points.
-
Apparatus Setup: Assemble a vacuum distillation apparatus using thick-walled tubing and greased ground-glass joints to ensure a good seal.[6] Use a stir bar or boiling chips in the distilling flask for smooth boiling.
-
Pressure Reduction: Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 1-10 mmHg).
-
Heating: Immerse the distilling flask in a heating mantle or oil bath. Heat the mixture gradually.[6]
-
Distillation: Collect a small forerun of any low-boiling impurities. Then, collect the main fraction as the temperature at the thermometer head stabilizes. Record the boiling point and the pressure.
-
Termination: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly re-introducing air to the system.
Section 3: Visualization of Workflows
Diagram 1: Purification Method Selection
The following diagram provides a decision-making framework for selecting the appropriate purification technique based on the analysis of the crude product.
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Comprehensive Purification Workflow
This diagram illustrates the logical flow from the crude reaction mixture to the final, highly pure product, integrating multiple techniques.
Caption: A standard purification sequence for maximum purity.
References
-
ResearchGate. (2024). How to purify tertiary alcohol?[Link]
-
European Patent Office. (n.d.). Tertiary butyl alcohol purification - EP 0328258 B1. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Unknown. (n.d.). Gas Chromatography of an Alcohol Mixture. [Link]
-
LookChem. (n.d.). Purification of tert-Butyl alcohol - Chempedia. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
PubMed. (2004). Effect of alcohols on elution chromatography of trivalent actinides and lanthanides using tertiary pyridine resin with hydrochloric acid-alcohol mixed solvents. [Link]
-
The Open University. (n.d.). The science of alcohol: Week 4: 3.2.3 Vacuum distillation. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. [Link]
-
Bethune College. (n.d.). Organomagnesium compounds (Grignard reagent-RMgX). [Link]
-
The Oxford Companion to Spirits & Cocktails. (n.d.). low-pressure distillation. [Link]
-
Unknown. (n.d.). Recrystallization. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. [Link]
-
Unknown. (n.d.). Recrystallization. [Link]
-
Nedstar. (2025). The art of alcohol distillation. [Link]
-
Allery Tutors. (2020). OCR A 6.3.1 Chromatography and Qualitative Analysis REVISION. [Link]
- Google Patents. (n.d.).
-
Quora. (2016). Why is the Grignard reagent usually prepared in excess?[Link]
-
RSC Publishing. (2025). Resolution and Reactions of Tertiary Alcohols. [Link]
-
JoVE. (2020). Video: Identifying Alcohols - Concept. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Save My Exams. (2025). Test for Alcohols - A Level Chemistry Revision Notes. [Link]
-
Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?[Link]
-
Unknown. (n.d.). Recrystallization-1.doc.pdf. [Link]
- Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
-
Semantic Scholar. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]
-
Central Asian Journal of Medical and Natural Sciences. (2023). Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. [Link]
- Google Patents. (n.d.). US2954404A - Purification of thiophenols by treatment with aluminum and magnesium alkoxides.
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?[Link]
-
Organic Syntheses. (n.d.). 2-thiophenethiol. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. purdue.edu [purdue.edu]
- 3. 2-METHYL-4-PHENYL-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]
- 4. nedstar.com [nedstar.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
- 7. The science of alcohol: Week 4: 3.2.3 Vacuum distillation | OpenLearn - Open University [open.edu]
- 8. spiritsanddistilling.com [spiritsanddistilling.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 616. The resolution and reactions of tertiary alcohols: two disubstituted glycollic acids and the corresponding disubstituted glycols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Solvent Selection for 2-Methyl-4-(thiophen-2-yl)butan-2-ol Extraction
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the solvent selection for the extraction of 2-Methyl-4-(thiophen-2-yl)butan-2-ol. It is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for extraction?
A1: Understanding the molecular structure of this compound is the first step in developing a robust extraction protocol. The key features are:
-
Tertiary Alcohol (-OH group): The hydroxyl group is capable of hydrogen bonding, which imparts a degree of polarity to the molecule. However, the steric hindrance from the three adjacent carbon atoms can make this group less accessible for hydrogen bonding compared to primary or secondary alcohols.[1][2] Tertiary alcohols also exhibit different solubility profiles compared to their primary and secondary isomers.[2][3]
-
Thiophene Ring: This sulfur-containing aromatic ring contributes to the molecule's overall size and introduces some non-polar character. Thiophene itself is found in natural sources like coal tar and petroleum.[4]
-
Butane Chain: The four-carbon chain adds to the non-polar character of the molecule.
-
Molecular Weight: The molecular weight is approximately 170.27 g/mol .[5][6]
Based on these features, this compound can be classified as a moderately polar compound . It is not sufficiently polar to be fully soluble in water, especially given the non-polar thiophene ring and hydrocarbon backbone.[7][8] Conversely, it is not entirely non-polar due to the hydroxyl group. This intermediate polarity is a critical factor in solvent selection.
Q2: What defines a suitable extraction solvent for this compound?
A2: An ideal extraction solvent for this compound should possess the following characteristics:
-
High Selectivity and Solubility: The solvent should preferentially dissolve the target compound over impurities in the starting mixture.[9][10] The principle of "like dissolves like" is paramount; a solvent with a polarity similar to our moderately polar target molecule will be most effective.[11]
-
Immiscibility with the Initial Solvent: For liquid-liquid extraction, the extraction solvent must be immiscible with the solvent in which the compound is initially dissolved (typically water or an aqueous solution).[12]
-
Favorable Distribution Coefficient (KD): The distribution coefficient, also known as the partition coefficient, is the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium.[12][13][14] A high KD value indicates that the compound is more soluble in the extraction solvent, leading to a more efficient extraction.[13]
-
Low Boiling Point: A lower boiling point simplifies the removal of the solvent after extraction to isolate the purified compound, often reducing energy costs and processing time.[10]
-
Chemical Inertness: The solvent should not react with the target compound or any other components in the mixture.[9]
-
Safety, Environmental Impact, and Cost: The chosen solvent should have low toxicity, flammability, and environmental impact.[15][16][17][18][19] Cost and availability are also practical considerations.[10]
Q3: How do I choose between different classes of organic solvents?
A3: The selection process should be guided by the polarity of this compound. Here's a general approach:
-
Avoid Highly Non-Polar Solvents: Solvents like hexane and cyclohexane (Polarity Index ~0.1-0.2) are unlikely to be effective.[20][21] While they are immiscible with water, their very low polarity will not be a good match for the hydroxyl group of the target molecule, leading to a low distribution coefficient.
-
Consider Moderately Polar Solvents: This is the most promising category. Solvents such as:
-
Ethyl Acetate (Polarity Index: 4.4): Often an excellent choice for extracting moderately polar compounds.[9][11] It is relatively safe and has a convenient boiling point (77°C).[11]
-
Dichloromethane (DCM) (Polarity Index: 3.1): A versatile solvent with high solvating power.[9][21] However, it is a halogenated solvent with associated health and environmental concerns.[15]
-
Diethyl Ether (Polarity Index: 2.8): A common and effective extraction solvent, but it is highly flammable and can form explosive peroxides.[11]
-
-
Use Polar Solvents with Caution: Highly polar solvents like methanol, ethanol, and acetone are generally miscible with water and therefore unsuitable for standard liquid-liquid extraction from an aqueous phase.[9][22]
A systematic approach is to screen a small number of candidate solvents from the moderately polar category to experimentally determine the best performer.
Section 2: Troubleshooting Guide
Issue: Low Extraction Yield
-
Possible Cause 1: Incorrect Solvent Choice.
-
Explanation: The polarity of the chosen solvent may not be optimal for this compound, resulting in a low distribution coefficient (KD).[13][23]
-
Solution: Consult a solvent polarity chart and select a solvent with a polarity index in the moderate range (e.g., 2-5).[20][21][24] Experiment with small-scale extractions using different solvents like ethyl acetate, dichloromethane, or methyl tert-butyl ether (MTBE) to find the one with the highest recovery.
-
-
Possible Cause 2: Insufficient Mixing or Contact Time.
-
Explanation: The extraction process relies on achieving equilibrium of the solute between the two immiscible phases.[25][26] Insufficient agitation or contact time will prevent this equilibrium from being reached.
-
Solution: Ensure thorough mixing of the two phases. For separatory funnel extractions, invert the funnel multiple times, venting frequently. For larger-scale extractions, ensure the stirring speed and time are adequate.[27][28]
-
-
Possible Cause 3: Unfavorable pH.
-
Explanation: While the tertiary alcohol is not strongly acidic or basic, the pH of the aqueous phase can influence the solubility of certain impurities, which might indirectly affect the extraction efficiency. For ionizable analytes, adjusting the pH to ensure they are in their neutral form is crucial for extraction into an organic solvent.[29]
-
Solution: While less critical for this specific molecule, ensure the pH of your aqueous phase is near neutral unless you are trying to selectively remove acidic or basic impurities.
-
Issue: Persistent Emulsion Formation
-
Explanation: An emulsion is a stable dispersion of one liquid in another, often appearing as a cloudy or milky layer between the aqueous and organic phases.[29] This is a common issue in liquid-liquid extractions and can be caused by high-shear mixing or the presence of surfactant-like impurities.[29][30]
-
Solutions:
-
Gentle Mixing: Avoid vigorous shaking. Instead, gently swirl or invert the separatory funnel to increase the surface area between the phases without excessive agitation.[31]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the mixture.[31][32] This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic components out, which can help break the emulsion.[31]
-
Change the Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and disrupt the emulsion.[31]
-
Allow Time for Separation: Sometimes, simply letting the mixture stand undisturbed for an extended period can allow the emulsion to break.[32][33]
-
Filtration or Centrifugation: For stubborn emulsions, filtering the mixture through a plug of glass wool or using a centrifuge can help separate the layers.[31]
-
Issue: Co-extraction of Impurities
-
Explanation: The chosen solvent may not be selective enough and is extracting impurities along with the target compound.[10]
-
Solutions:
-
Solvent Selectivity: Experiment with a different solvent that has a similar polarity to your target but may have a lower affinity for the specific impurities.
-
Aqueous Wash: After the initial extraction, "wash" the organic layer with a fresh portion of an appropriate aqueous solution. For example, a wash with a dilute sodium bicarbonate solution can remove acidic impurities, while a wash with dilute hydrochloric acid can remove basic impurities. Follow with a brine wash to remove residual water before drying the organic layer.
-
Section 3: Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol allows for the rapid comparison of different solvents to determine the most effective one for your extraction.
-
Prepare a stock solution of your crude this compound in a suitable aqueous medium.
-
In separate, small vials, place 1 mL of the aqueous stock solution.
-
To each vial, add 1 mL of a different candidate solvent (e.g., Vial 1: Ethyl Acetate, Vial 2: Dichloromethane, Vial 3: Toluene).
-
Cap the vials and vortex gently for 1-2 minutes to ensure thorough mixing.
-
Allow the layers to separate completely. If an emulsion forms, refer to the troubleshooting guide.
-
Carefully remove a small, known volume from the organic (top or bottom, depending on density) and aqueous layers.
-
Analyze the concentration of the target compound in each layer using a suitable analytical technique (e.g., HPLC, GC-MS).
-
Calculate the distribution coefficient (KD = [Concentration in Organic]/[Concentration in Aqueous]) for each solvent. The solvent with the highest KD is the most efficient.[12]
Protocol 2: Optimized Liquid-Liquid Extraction Workflow
-
Preparation: Dissolve the crude product containing this compound in an appropriate amount of water or a suitable aqueous buffer. Transfer this solution to a separatory funnel.
-
First Extraction: Add a volume of the selected optimal solvent (determined from Protocol 1) to the separatory funnel. A solvent-to-aqueous phase ratio of 1:1 is a good starting point.
-
Mixing: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel several times. Periodically open the stopcock to vent any pressure buildup.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Collection: Carefully drain the lower layer. Then, pour the upper layer out through the top of the funnel to avoid contamination.
-
Repeat Extraction: To maximize recovery, return the aqueous layer to the separatory funnel and repeat the extraction process with a fresh portion of the organic solvent. Two to three extractions are typically sufficient.
-
Combine and Wash: Combine all the organic extracts. Wash the combined organic layer with brine to remove the bulk of the dissolved water.
-
Drying: Drain the washed organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Isolation: Filter the dried organic solution to remove the drying agent. The solvent can then be removed using a rotary evaporator to yield the purified this compound.
Section 4: Data & Visualization
Table 1: Comparison of Candidate Solvents for Extraction
| Solvent | Polarity Index (P')[11][21][24] | Boiling Point (°C) | Density (g/mL) | Hazards |
| n-Hexane | 0.1 | 69 | 0.66 | Flammable, Neurotoxin |
| Toluene | 2.4 | 111 | 0.87 | Flammable, Toxic |
| Diethyl Ether | 2.8 | 35 | 0.71 | Highly Flammable, Peroxide Former |
| Dichloromethane (DCM) | 3.1 | 40 | 1.33 | Suspected Carcinogen, Volatile |
| Ethyl Acetate | 4.4 | 77 | 0.90 | Flammable, Irritant |
| Acetone | 5.1 | 56 | 0.79 | Flammable, Water Miscible |
| Water | 10.2 | 100 | 1.00 | N/A |
Diagrams
Caption: Workflow for selecting and optimizing an extraction solvent.
Caption: Analyte partitioning between aqueous and organic phases.
References
-
Extraction of Thiophenic Sulfur Compounds from Model Fuel Using a Water-Based Solvent. (2016). ResearchGate. Available at: [Link]
-
Distribution Coefficient Definition. (2025). Fiveable. Available at: [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil. Available at: [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2026). LCGC International. Available at: [Link]
-
Separation techniques: Solvent extraction. Goalpara College. Available at: [Link]
-
Extraction of Thiophenic Sulfur Compounds from Model Fuel Using a Water-Based Solvent. (2016). ACS Omega. Available at: [Link]
-
Extraction. University of Technology, Iraq. Available at: [Link]
-
Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024). K-Jhil. Available at: [Link]
-
Polarity Index PDF. (2014). Scribd. Available at: [Link]
-
Extraction: Partition and Distribution Coefficients. (2024). JoVE. Available at: [Link]
-
Solvent Extraction || Partition Coefficient Questions. (2022). YouTube. Available at: [Link]
-
Solubility of primary, secondary, and tertiary alcohols in water. (2025). Chemistry Stack Exchange. Available at: [Link]
-
What are the sources of Thiophene? How is Thiophene extracted from the natural sources? (2025). Filo. Available at: [Link]
-
How Can We Improve Our Liquid-Liquid Extraction Processes? (2025). SCION Instruments. Available at: [Link]
-
Liquid Extraction of Thiophene from n-Paraffins (C8, C10 or C12) Using Two Ionic Solvents [Mebupy][BF4] or [Emim][CH3SO4]. ProQuest. Available at: [Link]
-
Polarities of Solvents. Shodex. Available at: [Link]
-
Polarity Index. (2016). ResearchGate. Available at: [Link]
-
Why are tertiary alcohols soluble in 10% NaOH, while secondary and primary alcohols are not?. (2021). Reddit. Available at: [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018). AZoM. Available at: [Link]
-
Organic Solvents. University of North Carolina at Chapel Hill. Available at: [Link]
-
Structure and Properties of Alcohols. (2025). HSCprep. Available at: [Link]
-
An Overview on Common Organic Solvents and Their Toxicity. (2019). Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Polarity Index. Burdick & Jackson. Available at: [Link]
-
Polarity of Solvents. Georgetown University. Available at: [Link]
-
Extraction of Thiophene or Pyridine from n-Heptane Using Ionic Liquids. (2025). ResearchGate. Available at: [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. Available at: [Link]
-
The Impact of Solvents on Environment and Their Alternatives. GRIN. Available at: [Link]
-
Alcohols: Structure & Properties. Science Ready. Available at: [Link]
-
Solvents: Basics & Hazards. SCAT Europe. Available at: [Link]
-
What are Solvents?. American Chemical Society. Available at: [Link]
-
How to choose the best elution solvent for SLE?. (2023). Biotage. Available at: [Link]
-
The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. (2024). MDPI. Available at: [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available at: [Link]
-
5 Criteria for Selecting an Extraction Solvent. (2024). Hydrometal Tech. Available at: [Link]
-
2-Methyl-4-phenyl-2-butanol. PubChem. Available at: [Link]
-
4-thiophen-2-yl-butan-2-one. Chemical Synthesis Database. Available at: [Link]
-
2-Methyl-4-phenyl-2-butanol. FooDB. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. reddit.com [reddit.com]
- 4. What are the sources of Thiophene? How is Thiophene extracted from the na.. [askfilo.com]
- 5. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. This compound,(CAS# 778646-47-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. hscprep.com.au [hscprep.com.au]
- 8. scienceready.com.au [scienceready.com.au]
- 9. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 10. hydrometaltech.com [hydrometaltech.com]
- 11. researchgate.net [researchgate.net]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 13. fiveable.me [fiveable.me]
- 14. goalparacollege.ac.in [goalparacollege.ac.in]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
- 16. journaljpri.com [journaljpri.com]
- 17. The Impact of Solvents on Environment and Their Alternatives - GRIN | Grin [grin.com]
- 18. Solvents: Basics & Hazards | Laboratory Safety [scat-europe.com]
- 19. acs.org [acs.org]
- 20. scribd.com [scribd.com]
- 21. shodex.com [shodex.com]
- 22. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review [mdpi.com]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. Polarity Index [macro.lsu.edu]
- 25. Video: Extraction: Partition and Distribution Coefficients [jove.com]
- 26. m.youtube.com [m.youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 30. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 31. chromatographyonline.com [chromatographyonline.com]
- 32. azom.com [azom.com]
- 33. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
Technical Support Center: Stabilizing Thiophene Alcohols During Experimental Workup
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into resolving the common stability challenges encountered with thiophene alcohols during reaction workup and purification. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your own experiments.
The Challenge: Why Are Thiophene Alcohols So Unstable?
Thiophene and its derivatives are invaluable scaffolds in medicinal chemistry and materials science, prized for their unique electronic and biological properties.[1][2][3] However, the very features that make the thiophene ring useful also contribute to its lability, particularly when bearing a hydroxyl functional group. Unlike their more robust benzene counterparts, thiophene alcohols are notoriously sensitive to acidic conditions, oxidation, and even vigorous handling.[4][5]
The core of the instability lies in the thiophene ring's aromaticity and the electron-rich nature conferred by the sulfur heteroatom.[5] This makes the ring susceptible to protonation under acidic conditions, which can disrupt the aromatic system and lead to decomposition or polymerization.[4][6] Furthermore, the sulfur atom can be oxidized to a sulfoxide or sulfone, altering the compound's properties and representing a degradation pathway.[5][7][8]
This guide provides a structured approach to navigating these challenges, ensuring the successful isolation of your target compounds.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format.
Question 1: My reaction mixture turns dark, and I see significant product loss immediately after adding an acidic quenching solution (e.g., dilute HCl). What is happening and how can I prevent it?
Answer: This is a classic sign of acid-catalyzed decomposition. The thiophene ring, especially when activated by an alcohol group, is highly sensitive to acid.
The Causality: The sulfur atom's lone pairs contribute to the ring's π-system, making the carbon atoms (particularly C2 and C5) electron-rich and nucleophilic.[4] In the presence of a strong acid, the ring can be protonated. This disrupts the aromaticity, forming a reactive intermediate that can readily polymerize or undergo other decomposition reactions, often resulting in the formation of intractable black or brown tars.[4][6]
Caption: Recommended workflow for isolating sensitive thiophene alcohols.
The Solution: Modify Your Chromatography Technique
-
Deactivate the Silica: The most effective strategy is to neutralize the silica gel. This can be done by preparing the column slurry in the eluent containing a small amount of a volatile base, typically 1% triethylamine (NEt₃) or 1% ammonia in methanol. The base neutralizes the acidic sites on the silica, allowing for safe passage of your compound.
-
Use Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral grade) or Florisil.
-
Rapid Purification: Use a wider diameter column and apply slight positive pressure ("flash chromatography") to minimize the time the compound spends on the stationary phase.
-
Avoid Chlorinated Solvents: Solvents like dichloromethane (DCM) can contain trace amounts of HCl. If you must use them, consider passing the solvent through a plug of basic alumina immediately before use.
Protocol 1: Optimized Flash Chromatography for Acid-Sensitive Thiophene Alcohols
-
Prepare the Slurry: In a beaker, add your chosen eluent (e.g., 20% Ethyl Acetate in Hexanes). Add triethylamine to a final concentration of 1% v/v. Mix well.
-
Add Silica Gel: Slowly add silica gel to the basic eluent while stirring to create a uniform slurry.
-
Pack the Column: Pour the slurry into your chromatography column and allow it to pack evenly. Use a bulb of air or nitrogen to apply gentle pressure to force the excess solvent through until the solvent level reaches the top of the silica bed.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent (or a less polar solvent like DCM). Carefully apply the sample to the top of the silica bed.
-
Elute: Add the basic eluent and run the column using positive pressure, collecting fractions and analyzing by TLC as usual.
-
Post-Purification: After combining the pure fractions, the triethylamine can be removed during solvent evaporation under reduced pressure, sometimes requiring co-evaporation with a solvent like toluene.
Quick FAQs
Q: Is it safe to use a rotary evaporator to concentrate my thiophene alcohol? A: Generally, yes, but with caution. Use a low bath temperature (<40 °C) to prevent thermal decomposition. If your compound is volatile, be mindful of potential product loss.
Q: My reaction was run in THF, which is water-soluble. How do I handle the workup? A: It is best to remove the bulk of the THF on a rotary evaporator before the aqueous workup. [9][10]If this is not possible, dilute the reaction mixture with a large volume of a nonpolar extraction solvent (e.g., diethyl ether) and wash multiple times with water or brine. The THF will partition into the aqueous layer.
Q: Should I consider using a protecting group for the alcohol? A: Yes, this is an excellent strategy for multi-step syntheses. Protecting the alcohol, for instance as a silyl ether (e.g., TBDMS or TIPS), can significantly increase its stability to a wide range of non-acidic reagents. [11][12]Silyl ethers are generally stable to basic conditions and organometallics and can be easily removed at the end of the synthesis with a fluoride source (like TBAF), which avoids strongly acidic conditions. [11] Q: What are the ideal storage conditions for a purified thiophene alcohol? A: Store the compound in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at low temperature (-20 °C is ideal). Protect it from light, as some derivatives can be photochemically unstable.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
- Thoss, P., & Nubbemeyer, U. (2000). Preparation and Photochemistry of Thiophene-S-oxides. Molecules, 5(12), 1454-1473.
-
Kunkeler, P. J., Zauche, T. H., & Espenson, J. H. (1997). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 36(18), 4092-4096. [Link]
-
Quora. What is the acidity order of thiophene pyrrole and furan?. [Link]
-
Ahmad, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1846-1873. [Link]
-
Wikipedia. Thiophene. [Link]
-
Oreate AI Blog. (2026). Understanding the Acid Workup: A Key Step in Organic Chemistry. [Link]
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
-
Organic Chemistry Portal. Thiophene synthesis. [Link]
-
Lu, Y., et al. (2014). Thiophene Oxidation and Reduction Chemistry. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(2), 227-241. [Link]
- Shaik, F., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications.
-
Gulea, M., & Gaina, C. (2012). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Current Organic Chemistry, 16(24), 2840-2856. [Link]
- Google Patents. US3265712A - Thiophene oxidation process and products obtained thereby.
- Kocienski, P. J. (2004). Protecting groups. Georg Thieme Verlag.
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]
-
Gámez-Vallejo, S., et al. (2021). Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. Materials, 14(24), 7851. [Link]
- Google Patents.
-
Wang, Y., et al. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science, 15(32), 12284-12290. [Link]
- Google Patents.
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
- University of Windsor. Alcohol Protecting Groups.
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
- Fernandes, S. S. M., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ChemistrySelect, 8(18), e202300537.
- Google Patents.
-
Zhang, Y., et al. (2020). Highly selective removal of thiophene from benzene by cucurbitu[5]ril in both mixed vapors and solutions. Materials Chemistry Frontiers, 4(2), 569-574. [Link]
- The Royal Society of Chemistry.
-
Lin, H., et al. (2014). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 42(4), 655-663. [Link]
-
Chemistry Steps. (2021). Protecting Groups For Alcohols. [Link]
-
ResearchGate. How can monoalkylated and dialkylated thiophenes be separated?. [Link]
-
Frontier, A. (2026). How To Run A Reaction: The Workup. University of Rochester. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Lee, D. H., et al. (2013). Preparation of Thiophene-Fused and Tetrahydroquinoline-Linked Cyclopentadienyl Titanium Complexes for Ethylene/α-Olefin Copolymerization. Molecules, 18(2), 1905-1916. [Link]
- CABI Digital Library.
- Google Patents. JPS58159429A - Decomposition method of thiophene.
-
LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. [Link]
-
NASA Technical Reports Server. (2024). Radiation-driven Decomposition of Thiophene and Thiophene-derivatives within H₂O-ice. [Link]
- Organic Chemistry Portal. Acid to Alcohol - Common Conditions.
- ResearchGate. Pyrolysis Mechanisms of Thiophene and Methylthiophene in Asphaltenes.
-
ACS Publications. (2017). Adsorption and Desulfurization Mechanism of Thiophene on Layered FeS(001), (011), and (111) Surfaces: A Dispersion-Corrected Density Functional Theory Study. [Link]
- University of Rochester. Workup for Reactions in THF/Dioxane.
- University of York. Theory of Aqueous Workup.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications | MDPI [mdpi.com]
- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
Separation of unreacted thiophene precursors from the final alcohol product
Topic: Separation of unreacted thiophene precursors from the final alcohol product Ticket ID: THIO-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Triage: Diagnostic Workflow
Before proceeding with a purification protocol, identify the specific nature of your "unreacted precursor."[1] Thiophene chemistry presents two distinct separation challenges: removing the volatile thiophene ring itself (often used as a reagent/solvent) versus removing a functionalized precursor (like an aldehyde or ketone).[2]
Visual Guide: Select Your Purification Strategy
Figure 1: Decision matrix for selecting the optimal purification route based on impurity volatility and functionalization.
Troubleshooting Guides & Protocols
Issue A: "I have residual Thiophene solvent/reagent in my Thiophenemethanol product."
The Science:
Unsubstituted thiophene is highly volatile (BP ~84°C), whereas 2-thiophenemethanol is a high-boiling liquid (BP ~207°C).[2] This significant boiling point differential (
Protocol: Vacuum Distillation
-
Setup: Equip a short-path distillation head. Ensure your vacuum pump can achieve <5 mmHg.[2]
-
Strip: Remove bulk solvent on a rotary evaporator at 40°C.
-
Distill:
-
Fraction 1 (Impurity): Heat the bath.[2] Thiophene will distill off rapidly.[2] If using high vacuum, keep the cold trap well-iced to prevent thiophene from damaging the pump.
-
Fraction 2 (Product): Increase bath temperature.[2] Collect the 2-thiophenemethanol fraction (typically 90–100°C at 2-5 mmHg).[2]
-
-
Validation:
H NMR will show the disappearance of the thiophene ring protons at 7.0-7.4 ppm (distinct splitting pattern from the substituted product).
Issue B: "My product smells like almonds/burnt sugar. I suspect unreacted aldehyde."
The Science: If you synthesized the alcohol via reduction of 2-thiophenecarboxaldehyde, traces of the aldehyde often co-elute during chromatography because both compounds are aromatic. However, aldehydes react reversibly with sodium bisulfite to form water-soluble sulfonates, while the alcohol product remains inert [3, 4].[2]
Protocol: The Bisulfite Scavenge (Chemical Washing) Best for: Removing <10% aldehyde impurity without running a column.
-
Dissolve: Dilute your crude reaction mixture in a water-immiscible solvent (e.g., Diethyl Ether or Ethyl Acetate).
-
Wash: Add a saturated aqueous solution of Sodium Bisulfite (
). -
Agitate: Shake vigorously in a separatory funnel for 3–5 minutes.
-
Separate: Drain the aqueous layer (contains impurity).[2][3]
-
Rinse: Wash the organic layer with brine, dry over
, and concentrate.
Visual Guide: Bisulfite Scavenging Mechanism
Figure 2: The chemical logic behind using sodium bisulfite to selectively sequester aldehyde impurities into the aqueous phase.
Issue C: "Chromatography is failing. The spots are streaking or overlapping."
The Science: Thiophene alcohols are Hydrogen-bond donors.[2] On silica gel, they often "tail" (streak) due to strong interaction with silanol groups.[2] Furthermore, if you are separating regioisomers (e.g., 2- vs 3-thiophenemethanol), the polarity difference is minimal [5].[2]
Protocol: Optimized Flash Chromatography
-
Stationary Phase: Use standard Silica Gel 60.[2]
-
Eluent Modification:
-
Loading: Do not overload. Thiophene rings are flat and stack (
- interactions), leading to poor band resolution at high concentrations.[2] Use a sample load <1% of the silica weight.
Data Reference: Physical Properties
Use this table to design your thermal separation parameters. Note the massive polarity and boiling point shift introduced by the hydroxyl group.
| Compound | Molecular Weight | Boiling Point (1 atm) | Polarity (LogP) | Solubility (Water) |
| Thiophene | 84.14 g/mol | 84°C | ~1.8 (Non-polar) | Insoluble |
| 2-Thiophenecarboxaldehyde | 112.15 g/mol | 198°C | ~1.4 | Slightly Soluble |
| 2-Thiophenemethanol | 114.17 g/mol | 207°C | ~0.9 (Polar) | Soluble |
Data Sources: PubChem [1], BenchChem [2].[2]
Frequently Asked Questions (FAQ)
Q: Can I use steam distillation? A: Yes, for unfunctionalized thiophene.[2] Thiophene forms an azeotrope with water (96% thiophene / 4% water, BP ~82°C).[2] However, your alcohol product is water-soluble, so steam distillation is not recommended as you will lose yield into the aqueous pot residue.[2]
Q: My product turned black during distillation. What happened? A: Thiophene derivatives are acid-sensitive and prone to polymerization.[2]
-
Cause: Traces of acid from the reaction (e.g.,
or ) remained.[2][4] -
Solution: Wash your crude mixture with saturated Sodium Bicarbonate (
) before attempting distillation.[2]
Q: How do I remove trace sulfur smell for pharmaceutical applications? A: If the product is chemically pure but retains a sulfurous odor, treat the final alcohol solution with activated charcoal or a specialized metal scavenger (like Silver-impregnated silica) to complex trace free thiols or sulfides, then filter through Celite.
References
-
National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for CID 69467, 2-Thiophenemethanol. Retrieved from [Link][2]
-
Boucher, M. M., et al. (2017).[2] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link][2]
-
JoVE Science Education Database (2022).[2] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
SIELC Technologies.[2] Separation of Thiophene-3-methanol on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Overcoming steric hindrance in reactions involving 2-Methyl-4-(thiophen-2-yl)butan-2-ol
Topic: Overcoming Steric Hindrance in Reactions Involving 2-Methyl-4-(thiophen-2-yl)butan-2-ol Role: Senior Application Scientist, Chemical Synthesis Support Audience: Pharmaceutical Researchers & Process Chemists[1]
Technical Support Center: Case #THIO-2M4B
Subject: Troubleshooting Derivatization of Hindered Tertiary Alcohols with Acid-Sensitive Heterocycles
Welcome to the Advanced Synthesis Support Module. You are likely accessing this guide because standard functionalization protocols (Fischer esterification, Williamson ether synthesis) for This compound have failed, resulting in either elimination (alkene formation) , no reaction , or thiophene ring degradation .[1]
This guide treats the molecule not just as a tertiary alcohol, but as a bifunctional challenge : a sterically hindered hydroxyl group coupled with an acid-sensitive, electron-rich thiophene moiety.[1]
Part 1: Diagnostic & Triage[1]
Before modifying your protocol, identify your specific failure mode using the table below.
| Symptom | Probable Cause | Mechanism |
| Product is an Oil/Olefin | Elimination (E1) | The tertiary carbocation formed under acidic conditions rapidly eliminates a proton to form 2-methyl-4-(thiophen-2-yl)but-1-ene or but-2-ene.[1] |
| Black/Tarry Reaction Mixture | Thiophene Polymerization | Strong mineral acids (H₂SO₄, HCl) or aggressive Lewis acids (AlCl₃) attacked the electron-rich thiophene ring.[1] |
| Recovered Starting Material | Steric Shielding | The nucleophile cannot access the tertiary center; the activation energy for the tetrahedral intermediate is too high. |
| Acylated Ring (Side Product) | Chemoselectivity Error | Electrophilic Aromatic Substitution (EAS) occurred on the thiophene ring instead of O-acylation. |
Part 2: The Decision Engine (Logic Flow)
The following decision tree outlines the optimal synthetic pathway based on your desired outcome and the molecule's constraints.
Figure 1: Strategic decision tree for selecting the correct synthetic protocol based on target functionality.
Part 3: Validated Protocols
Protocol A: Acylation via Scandium(III) Triflate Catalysis
Best for: High yields of esters without elimination or thiophene damage.[1]
Why this works: Conventional acylation uses strong acids or bases that trigger elimination in tertiary alcohols. Scandium(III) triflate,
Reagents:
-
Substrate: 1.0 equiv
-
Acetic Anhydride (
): 1.5 equiv (or other anhydride)[1] -
Catalyst:
(1–5 mol%)[1] -
Solvent: Acetonitrile (
) or Nitromethane ( )[1]
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of this compound in 2 mL of anhydrous MeCN.
-
Activation: Add 2 mol%
. The catalyst is hygroscopic; weigh quickly or use a glovebox if available (though not strictly required). -
Addition: Add 1.5 mmol of the acid anhydride dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC.
-
Note: Reaction is usually complete in <2 hours.
-
-
Quench: Dilute with EtOAc and wash with saturated
to remove excess acid. -
Purification: The thiophene ring remains intact. Flash chromatography (Hex/EtOAc).[1]
Critical Check: Do NOT use Acetyl Chloride (
Protocol B: The "Modified Steglich" for Steric Bulk
Best for: Coupling with complex/precious carboxylic acids.
Why this works: Standard Steglich (DCC/DMAP) can be slow for tertiary alcohols, leading to N-acylurea side products.[1][3] We use 4-Pyrrolidinopyridine (PPY) , which is ~10x more active than DMAP, pushing the equilibrium toward the ester before the rearrangement occurs.
Reagents:
-
Substrate: 1.0 equiv
-
Carboxylic Acid: 1.2 equiv[1]
-
Coupling Agent: EDC[1][4][5]·HCl (easier cleanup than DCC) or DIC[1]
-
Catalyst: 4-Pyrrolidinopyridine (PPY) (10 mol%)[1]
-
Solvent:
(DCM)[1]
Step-by-Step:
-
Mix: Combine alcohol, acid, and PPY in dry DCM under Argon.
-
Cool: Cool to 0°C.
-
Couple: Add EDC·HCl (1.5 equiv).
-
Time: Stir at 0°C for 30 mins, then reflux gently (40°C) if conversion is low after 4 hours.
-
Troubleshooting: If no reaction occurs after 12h, add 1.0 equiv of
. The base helps deprotonate the intermediate.[6]
-
Protocol C: Etherification via Imidates (Acid-Free)
Best for: Creating ethers (Benzylation/Methylation) without Williamson conditions.[1]
Why this works: You cannot use
Reagents:
-
Substrate: 1.0 equiv
-
Benzyl Trichloroacetimidate (or equivalent): 1.5 equiv[1]
-
Catalyst:
(Trimethylsilyl triflate) - catalytic amount (0.1 equiv)[1] -
Solvent: Cyclohexane/DCM (2:1)[1]
Step-by-Step:
-
Prepare: Dissolve alcohol and imidate in the solvent mixture.
-
Catalyze: Add catalytic
at 0°C. -
Precipitate: The reaction produces trichloroacetamide as a solid byproduct.
-
Filter: Filter off the solid amide. The filtrate contains your ether.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use Thionyl Chloride (
Q: Why is my thiophene ring disappearing in the NMR?
A: You are likely using a Lewis Acid that is too "hard" (like
Q: I see a new spot on TLC that is very non-polar. What is it? A: That is almost certainly the elimination product (alkene).
-
Fix: Lower the reaction temperature.
-
Fix: Increase the concentration of your acylating agent to outcompete the elimination rate.
-
Fix: Ensure your base (if using one) is non-nucleophilic and bulky (e.g., Diisopropylethylamine instead of Pyridine).[1]
References
-
Steglich Esterification Mechanism & Optimization
-
Scandium(III)
-
Acylation of Hindered Alcohols (PPY Catalyst)
-
Etherification via Trichloroacetimidates (Dudley Reagent)
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. cris.biu.ac.il [cris.biu.ac.il]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Substitution Reactions of Alcohols | Reactory [reactory.app]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
Validation & Comparative
GC-MS fragmentation patterns and identification of 2-Methyl-4-(thiophen-2-yl)butan-2-ol
Executive Summary
Analyte: 2-Methyl-4-(thiophen-2-yl)butan-2-ol
CAS: N/A (Specific Intermediate)
Molecular Formula:
This guide addresses the specific mass spectrometric behavior of This compound , a tertiary alcohol featuring a thiophene moiety.[2] This compound presents a classic analytical dichotomy: the thiophene ring is robust and aromatic, while the tertiary alcohol tail is thermally labile and prone to dehydration.
For researchers in drug development (where thiophenes often serve as bioisosteres for phenyl groups), identifying this compound requires distinguishing between thermal artifacts (dehydration products) and the intact molecule. This guide compares Direct EI Analysis against Silyl-Derivatization , providing evidence-based protocols to ensure accurate identification.[2]
Part 1: Structural Analysis & Theoretical Fragmentation
To interpret the MS data correctly, we must first deconstruct the molecule's lability and ionization potential.
The Stability Paradox
The molecule consists of two distinct domains:
-
The Thiophene Ring: A sulfur-containing aromatic heterocycle. It is stable under electron impact (EI) and provides a distinct isotopic signature (
contributes ~4.4% to the M+2 peak). -
The Tertiary Alcohol: The 2-methyl-butan-2-ol tail is the "Achilles' heel."[2] In a hot GC injector (
), tertiary alcohols readily undergo thermal dehydration to form alkenes.
Predicted Fragmentation Pattern (70 eV EI)
Under standard Electron Ionization (70 eV), the molecule follows specific cleavage pathways defined by
| Fragment Ion (m/z) | Origin / Mechanism | Relative Intensity | Diagnostic Value |
| 170 ( | Molecular Ion | < 1% (Very Weak) | Often absent due to rapid dehydration or fragmentation. |
| 155 ( | Loss of Methyl ( | Low | Confirms the branching at the quaternary carbon.[2] |
| 152 ( | Dehydration ( | High | Dominant high-mass peak; indicates thermal instability or rapid source fragmentation. |
| 97 | Thiophene- | Moderate | Characteristic "Thienyl" fragment (analogous to benzyl m/z 91).[2] |
| 59 | Base Peak (100%) | The Fingerprint. Result of |
Fragmentation Pathway Diagram
The following diagram illustrates the competing pathways of Alpha-Cleavage (identification) vs. Dehydration (artifact generation).[2]
Caption: Figure 1. Competitive fragmentation pathways.[3] The formation of the m/z 59 oxonium ion is the primary identification marker, while m/z 152 represents the dehydration artifact.
Part 2: Comparative Method Analysis
This section objectively compares the two primary workflows for analyzing this compound.
Method A: Direct Injection (Standard EI)
Best for: Rapid screening, impurity profiling where the "fingerprint" is known.[2]
-
Mechanism: Sample is dissolved in solvent and injected directly.
-
Performance:
Method B: TMS Derivatization (BSTFA)
Best for: Quantitative analysis, definitive structural confirmation, and impurity identification.[2]
-
Mechanism: The hydroxyl proton is replaced by a Trimethylsilyl (TMS) group using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[2]
-
Reaction:
-
Performance:
Comparative Data Summary
| Feature | Direct Injection (Method A) | TMS Derivatization (Method B)[2] |
| Target Ion (m/z) | 59 (Base), 152 (Artifact) | 73 (TMS), 227 (M-15), 131 |
| Molecular Ion Visibility | Poor / Absent | Moderate (as M-15) |
| Thermal Stability | Low (Dehydrates in injector) | High (Thermally stable) |
| Prep Time | < 5 mins | 30-45 mins |
| Recommendation | Routine purity checks | Unknown ID & Quantification |
Part 3: Experimental Protocols
Protocol: TMS Derivatization (Recommended)
This self-validating protocol ensures complete conversion of the tertiary alcohol.[2]
Reagents:
-
Analyte (~1 mg)[2]
-
Solvent: Anhydrous Pyridine or Acetonitrile (must be dry).
-
Derivatizing Agent: BSTFA + 1% TMCS (TMCS acts as a catalyst for sterically hindered alcohols).
Workflow:
-
Dissolution: Dissolve 1 mg of sample in 500 µL of Anhydrous Pyridine.
-
Addition: Add 100 µL of BSTFA + 1% TMCS under nitrogen atmosphere.
-
Incubation: Heat at 60°C for 30 minutes . Note: Tertiary alcohols are sterically hindered; room temperature reaction is insufficient.
-
Injection: Inject 1 µL directly into GC.
GC-MS Instrument Parameters
These parameters are optimized to minimize thermal degradation while ensuring separation.
-
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[2]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet Temperature: 200°C (Kept lower than standard 250°C to minimize thermal dehydration of underivatized samples).
-
Split Ratio: 20:1.
-
Oven Program:
-
Start: 60°C (Hold 1 min)
-
Ramp: 15°C/min to 280°C
-
Hold: 5 min
-
-
MS Source Temp: 230°C.
-
MS Quad Temp: 150°C.
-
Scan Range: 40–350 amu.
Part 4: Analytical Decision Workflow
Use this logic flow to determine the correct method for your specific research stage.
Caption: Figure 2. Analytical decision matrix selecting between Direct Injection and Derivatization based on data requirements.
References
-
McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for
-cleavage mechanisms and oxonium ion formation). -
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011).[2] Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. [2]
-
NIST Chemistry WebBook. Mass Spectrum of 2-Methyl-2-butanol (Analogous Tertiary Alcohol). National Institute of Standards and Technology.[4][5][6] [Link][2]
-
Little, J. L. (1999). Derivatization of Alcohols for GC-MS.[2][7] Scientific Instrument Services. (Protocol validation for sterically hindered alcohols). [Link]
Sources
- 1. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. jmchemsci.com [jmchemsci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Butane, 2-methyl- [webbook.nist.gov]
- 5. 4-methoxy-2-methyl-2-butanethiol [webbook.nist.gov]
- 6. 2-Butanethiol, 2-methyl- [webbook.nist.gov]
- 7. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
A Senior Application Scientist's Guide to Validating the Purity of 2-Methyl-4-(thiophen-2-yl)butan-2-ol via High-Performance Liquid Chromatography
Introduction: The Imperative for Purity in Drug Discovery
In the landscape of pharmaceutical research and drug development, the starting materials and intermediates form the bedrock of a successful campaign. 2-Methyl-4-(thiophen-2-yl)butan-2-ol, a tertiary alcohol containing a thiophene moiety, represents a key building block in the synthesis of novel therapeutic agents. The thiophene ring is a well-established pharmacophore, and its derivatives are integral to numerous clinically significant drugs. The absolute purity of such a precursor is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiling, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive framework for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method to ascertain the purity of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring the resulting protocol is not only accurate and reliable but also a self-validating system. This comparison guide is designed for researchers, analytical scientists, and drug development professionals who require a field-proven, defensible method for purity analysis.
Analyte Characterization and Strategic Method Development
A profound understanding of the analyte's physicochemical properties and its synthetic origin is the cornerstone of logical HPLC method development.
Physicochemical Profile
-
Compound: this compound
-
Molecular Formula: C₉H₁₄OS[1]
-
Molecular Weight: 170.27 g/mol [1]
-
Structure: A tertiary alcohol, indicating moderate polarity. The thiophene ring provides a strong chromophore for UV detection.
Plausible Synthetic Route & Potential Impurities
A common and efficient synthesis for tertiary alcohols is the Grignard reaction. A plausible route involves the reaction of a 2-(thien-2-yl)ethylmagnesium halide with acetone.
This synthetic pathway informs the potential process-related impurities we must aim to separate:
-
Impurity A (Starting Material): 2-(2-Thienyl)ethanol (or its corresponding halide).
-
Impurity B (Side-Reaction): Quenching of the Grignard reagent by trace water would yield 2-ethylthiophene.
-
Impurity C (Side-Reaction): Coupling of the Grignard reagent with unreacted starting halide could produce 1,4-di(thiophen-2-yl)butane.[2][3]
-
Impurity D (Starting Material): Residual acetone.
Additionally, the compound may be susceptible to degradation under acidic, basic, or oxidative stress, forming other unknown impurities.
Rationale for HPLC Method Design
Based on the analyte's structure—a moderately polar small molecule—Reversed-Phase HPLC is the logical choice.[4]
-
Column Selection: A C18 (octadecylsilane) stationary phase is the industry workhorse for separating compounds of this nature due to its hydrophobic character, providing excellent retention and resolution.[4] A column with dimensions of 4.6 x 150 mm and a 3.5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase Strategy: A gradient elution using water and a water-miscible organic solvent like acetonitrile is superior to an isocratic method. This approach ensures that both early-eluting polar impurities (like acetone) and late-eluting non-polar impurities (like the dimer byproduct) are effectively separated and eluted as sharp peaks within a reasonable runtime. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength.
-
Detector Selection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is indispensable for purity validation.[5][6] Unlike a standard UV detector that measures absorbance at a single wavelength, a PDA detector captures the entire UV-Vis spectrum for every point in the chromatogram.[7][8] This capability is crucial for:
-
Peak Purity Analysis: To confirm that a chromatographic peak corresponds to a single compound.
-
Compound Identification: By comparing the acquired spectrum with that of a reference standard.
-
Method Specificity: To distinguish the main peak from co-eluting impurities.
-
The HPLC Purity Validation Protocol (ICH Q2(R1) Framework)
The validation process demonstrates scientifically that the analytical method is suitable for its intended purpose.[9][10][11] We will follow the internationally harmonized guidelines from the ICH.[12]
Below is a workflow diagram outlining the key stages of the validation process.
Caption: Workflow for HPLC method validation.
Proposed Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or similar, equipped with PDA detector |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-18.1 min (90-10% B), 18.1-22 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| PDA Detection | 235 nm for quantification, with spectral acquisition from 200-400 nm |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Validation Experiments and Acceptance Criteria
Objective: To demonstrate that the method can separate the main analyte from potential degradation products and process-related impurities.
Protocol:
-
Prepare solutions of this compound at ~1 mg/mL.
-
Expose the solutions to the following stress conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solution at 80 °C for 48 hours.
-
Photolytic: Expose solution to UV light (254 nm) for 48 hours.
-
-
Analyze the unstressed sample, stressed samples, and a blank (diluent).
-
Use the PDA detector to perform peak purity analysis on the main peak in each chromatogram.
Acceptance Criteria:
-
Significant degradation (~5-20%) should be observed under stress conditions.
-
The main analyte peak should be resolved from all degradation peaks (Resolution > 2).
-
The peak purity index for the analyte peak in all stressed samples must pass the software's threshold (e.g., > 990), indicating no co-elution.
Sources
- 1. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. homework.study.com [homework.study.com]
- 4. How do Grignard reagent react with an acetone? - askIITians [askiitians.com]
- 5. fda.gov [fda.gov]
- 6. propharmagroup.com [propharmagroup.com]
- 7. scribd.com [scribd.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. fda.gov [fda.gov]
- 12. biopharminternational.com [biopharminternational.com]
A Comparative Guide to the Dehydration of 2-Methyl-4-(thiophen-2-yl)butan-2-ol: Mechanisms, Conditions, and Product Selectivity
Introduction
In the landscape of pharmaceutical and materials science, thiophene-containing compounds are of significant interest due to their diverse biological activities and unique electronic properties. The controlled synthesis and modification of these molecules are paramount. 2-Methyl-4-(thiophen-2-yl)butan-2-ol is a tertiary alcohol whose dehydration provides a direct route to valuable alkene intermediates. Understanding the reactivity of this alcohol under various dehydrating conditions is crucial for researchers aiming to optimize yield and control the regioselectivity of the resulting products.
This guide provides an in-depth comparative analysis of the dehydration of this compound. We will explore the underlying reaction mechanisms, compare the efficacy of different catalytic systems, and provide validated experimental protocols for researchers in drug development and organic synthesis.
Theoretical Framework: The E1 Pathway Predominance
The dehydration of alcohols is a classic elimination reaction that typically requires an acid catalyst and heat.[1] For tertiary alcohols such as this compound, the reaction proceeds almost exclusively through the unimolecular elimination (E1) mechanism due to the high stability of the tertiary carbocation intermediate.[2][3][4][5]
The E1 mechanism can be broken down into three fundamental steps:
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by the acid catalyst. This is a rapid and reversible acid-base reaction that converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺, water).[6][7][8]
-
Formation of a Carbocation: The protonated alcohol dissociates, losing a molecule of water to form a tertiary carbocation. This is the slow, rate-determining step of the reaction.[2][9] The stability of this carbocation is the primary reason tertiary alcohols dehydrate more readily than secondary or primary alcohols.[10][11]
-
Deprotonation to Form an Alkene: A weak base (often water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent (β-carbon) to the carbocation center. The electrons from the C-H bond then form the new π-bond of the alkene.
Predicting the Products: Regioselectivity and Zaitsev's Rule
For this compound, the tertiary carbocation intermediate has two different types of adjacent β-protons that can be removed. This leads to the formation of two constitutional isomers.[12] The distribution of these products is generally governed by Zaitsev's Rule , which states that the major product will be the more substituted (and thus more thermodynamically stable) alkene.[13][14]
-
Pathway A (Zaitsev Product): Removal of a proton from the internal methylene group (C3) results in the formation of 2-Methyl-4-(thiophen-2-yl)but-2-ene , a trisubstituted alkene.
-
Pathway B (Hofmann Product): Removal of a proton from the terminal methyl group (C1) results in the formation of 2-Methyl-4-(thiophen-2-yl)but-1-ene , a disubstituted alkene.
Based on Zaitsev's rule, the more stable trisubstituted alkene is expected to be the major product.[15]
Caption: Experimental workflow for acid-catalyzed dehydration.
Step-by-Step Procedure:
-
Setup: Assemble a fractional distillation apparatus using a 100 mL round-bottom flask as the reaction vessel. Use a Vigreux column to ensure good separation. The receiving flask should be cooled in an ice bath to minimize evaporation of the volatile alkene products. [16]2. Charging the Flask: To the round-bottom flask, add 10.0 g of this compound and a few boiling chips.
-
Catalyst Addition: Carefully add 5 mL of 85% phosphoric acid to the flask while swirling.
-
Dehydration and Distillation: Heat the mixture gently using a heating mantle. The alkene products, having lower boiling points than the starting alcohol, will distill over. Collect the distillate that boils in the expected range (typically below 100°C). Continue distillation until only a small amount of dark residue remains in the reaction flask. [17]5. Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with:
-
15 mL of water to remove the bulk of the acid.
-
15 mL of 5% sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution).
-
15 mL of brine (saturated NaCl solution) to aid in separating the layers.
-
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Characterization: Decant the dried liquid. Determine the yield and analyze the product ratio using Gas Chromatography-Mass Spectrometry (GC-MS). Confirm the structures of the isomers using ¹H and ¹³C NMR spectroscopy.
Protocol 2: Dehydration using Phosphorus Oxychloride (POCl₃) in Pyridine
This alternative method often proceeds via an E2-like mechanism and can sometimes alter the product regioselectivity, particularly with sterically hindered alcohols. It avoids strongly acidic conditions.
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of this compound in 30 mL of pyridine. Cool the solution in an ice bath.
-
Reagent Addition: Slowly add 8.0 mL of phosphorus oxychloride (POCl₃) dropwise to the stirred solution. The reaction is exothermic. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture at reflux for 1-2 hours.
-
Workup: Cool the reaction mixture and carefully pour it over 100 g of crushed ice. Extract the product with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic extracts and wash them sequentially with:
-
5% HCl solution to remove pyridine.
-
5% sodium bicarbonate solution.
-
Brine.
-
-
Drying and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Analyze the resulting product for yield and isomer distribution via GC-MS and NMR.
Conclusion
The dehydration of this compound is a straightforward elimination reaction that predominantly follows the E1 mechanism through a stable tertiary carbocation intermediate. The reaction reliably yields a mixture of two alkene isomers, with the more stable, trisubstituted Zaitsev product, 2-Methyl-4-(thiophen-2-yl)but-2-ene, being the major component.
For routine synthesis, catalysis with 85% phosphoric acid offers an excellent balance of reactivity and safety, minimizing the charring and polymerization associated with concentrated sulfuric acid. For substrates sensitive to strong acids, the POCl₃/pyridine system provides a viable, non-acidic alternative. By carefully selecting the reaction conditions and employing a distillation-based workup, researchers can effectively control this dehydration to produce valuable thiophene-containing alkenes for further synthetic applications.
References
-
JoVE. (2025). Acid-Catalyzed Dehydration of Alcohols to Alkenes. [Link]
-
Quora. (2017). What is the mechanism for the dehydration of tertiary alcohols?[Link]
-
Study.com. (n.d.). Alcohol Elimination Reaction | Mechanisms, Examples & Importance. [Link]
-
Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. [Link]
-
Chemistry Steps. (n.d.). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. [Link]
-
Chemistry LibreTexts. (2022). 14.5: Reactions of Alcohols. [Link]
-
Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. [Link]
-
Khan Academy. (n.d.). Dehydration of alcohols. [Link]
-
Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. [Link]
-
Labflow. (n.d.). Acid-Catalyzed Dehydration of an Alcohol. [Link]
-
ResearchGate. (n.d.). Order of reactivity for the dehydration of primary, secondary and tertiary alcohols using Hf(OTf)4. [Link]
-
AdiChemistry. (n.d.). Saytzeff's rule|Zaitsev's|Mechanism|dehydration of alcohol|elimination|stability of alkenes. [Link]
-
Science Learning Center. (n.d.). Dehydration of an Alcohol. [Link]
-
University of Calgary. (n.d.). Ch 5: Dehydration. [Link]
-
Chad's Prep. (n.d.). Elimination Dehydration. [Link]
-
Chemistry LibreTexts. (2023). Alkenes from Dehydration of Alcohols. [Link]
-
Master Organic Chemistry. (2012). E1 vs E2: Comparing the E1 and E2 Reactions. [Link]
-
ACS Earth and Space Chemistry. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. [Link]
- Unknown Source. (n.d.). Experiment 6.
-
YouTube. (2021). Zaitsev's rule for alcohol dehydration. [Link]
-
YouTube. (2020). Acid-Catalyzed Dehydration Via E1 & E2 Of Alcohols & Carbocation Rearrangements. [Link]
-
Pharm D Guru. (n.d.). 14. DEHYDRATION OF ALCOHOL, EASE OF DEHYDRATION, ACID CATALYSIS, REVERSIBILITY, ORIENTATION. [Link]
-
Scribd. (n.d.). Dehydration of 2-Methylbutan-2-ol. [Link]
-
Chemguide. (n.d.). dehydration of more complicated alcohols. [Link]
-
Vaia. (n.d.). Two isomeric alkenes are formed in the dehydration of 2-methyl-2-butanol. What are these two alkenes? Are they constitutional isomers or stereoisomers?[Link]
- Unknown Source. (n.d.). Dehydration of t-Amyl Alcohol (2-Methyl-2-Butanol).
-
MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
-
Chemical Synthesis Database. (2025). 4-thiophen-2-yl-butan-2-one. [Link]
-
YouTube. (2017). Dehydration of 2-methyl-2-butanol. [Link]
-
Bartleby. (n.d.). The Dehydration Of 2-Methyl-2-Butanol Was Performed Using. [Link]
- Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
Sources
- 1. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 3. study.com [study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Elimination Dehydration - Chad's Prep® [chadsprep.com]
- 6. quora.com [quora.com]
- 7. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 8. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 9. pharmdguru.com [pharmdguru.com]
- 10. Khan Academy [khanacademy.org]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. vaia.com [vaia.com]
- 13. adichemistry.com [adichemistry.com]
- 14. youtube.com [youtube.com]
- 15. scribd.com [scribd.com]
- 16. sites.nvcc.edu [sites.nvcc.edu]
- 17. youtube.com [youtube.com]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 2-Methyl-4-(thiophen-2-yl)butan-2-ol
This document provides essential safety and logistical guidance for the proper disposal of 2-Methyl-4-(thiophen-2-yl)butan-2-ol. As a compound primarily used in research and development, specific safety and disposal data is not extensively published.[1] Therefore, the following procedures are derived from a conservative hazard assessment based on its structural components—a tertiary alcohol and a thiophene moiety—and established best practices for laboratory chemical waste management as mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
This guide is intended for researchers, scientists, and drug development professionals. Its purpose is to ensure that the disposal process for this compound is handled with the utmost regard for personal safety, environmental protection, and regulatory compliance.
Hazard Profile: A Structurally Inferred Assessment
The core principle of safe chemical handling is a thorough understanding of the substance's potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its hazard profile from its constituent chemical groups: a tertiary alcohol (structurally similar to 2-methyl-2-butanol) and a thiophene ring.
-
Tertiary Alcohol Moiety: Tertiary alcohols, such as 2-methyl-2-butanol, are generally flammable liquids whose vapors can form explosive mixtures with air.[2][3] They are often categorized as skin and eye irritants and can be harmful if swallowed or inhaled, potentially causing respiratory irritation or drowsiness.[2][3]
-
Thiophene Moiety: Thiophene and its derivatives are also flammable and harmful.[4][5] A critical consideration is that upon combustion, thiophenes produce toxic sulfur oxides (SOx), which are severe respiratory irritants.[4] Furthermore, many organosulfur compounds are classified as harmful to aquatic life.[6][7]
Based on this analysis, this compound should be handled as a substance with the combined risks of its components. The following table summarizes the anticipated hazards.
| Hazard Category | Inferred Risk for this compound | Rationale & Precautions |
| Flammability | Highly Flammable Liquid and Vapor. Vapors may form explosive mixtures with air and travel to an ignition source.[2][5] | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment and non-sparking tools.[3] |
| Toxicity | Harmful if swallowed or inhaled. May cause respiratory tract irritation and central nervous system effects like dizziness.[2][3][4] | Avoid breathing vapors or mists. Handle only in a well-ventilated area, preferably within a chemical fume hood.[2][8][9] |
| Irritation | Causes skin and serious eye irritation. [2][3] | Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE).[8][10] |
| Environmental | Presumed harmful to aquatic life with long-lasting effects. [6][7] | Avoid release to the environment. Do not dispose of down the drain.[2][6] |
| Reactivity | Stable under normal conditions. May react with strong oxidizing agents.[6] | Store away from incompatible materials.[11] |
Procedural Guide: From Laboratory Bench to Final Disposal
The proper disposal of this compound is a multi-step process that begins the moment the substance is deemed waste.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the waste compound, ensure the appropriate PPE is worn. The choice of PPE is dictated by the inferred hazard assessment and is a critical control measure.[9]
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[6]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling.[8][10]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or in case of a spill, impervious clothing may be necessary.[8]
-
Respiratory Protection: All handling of open containers should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[9]
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent injury and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Control Ignition Sources: Immediately extinguish all nearby flames, turn off hot plates, and remove any sources of sparks.[5]
-
Contain the Spill: For small spills, use an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[2][5] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect & Package: Carefully scoop the absorbent material into a designated, sealable waste container. Use non-sparking tools for this process.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: The container with the absorbed spill material must be treated and labeled as hazardous waste.
Waste Segregation, Collection, and Storage
Proper segregation is fundamental to safe chemical waste disposal, preventing dangerous reactions between incompatible chemicals.[12]
-
Waste Classification: this compound waste must be classified as Flammable, Non-Halogenated Organic Waste .
-
Container Selection:
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap.[13][14] Ensure the container is in good condition, free of cracks or leaks.[12][15]
-
Never use metal containers for potentially corrosive materials or containers that cannot be securely sealed.[13]
-
-
Labeling: The waste container must be labeled immediately upon the first addition of waste. The label must comply with EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[12][16][17] The label must include:
-
The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[14]
-
A clear indication of the hazards (e.g., Flammable, Irritant, Toxic).[15]
-
The accumulation start date (the date the first drop of waste is added).
-
The name of the Principal Investigator and the laboratory location.[14]
-
Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[13][15]
-
The SAA should be in a well-ventilated area, away from ignition sources, and ideally within a flammable storage cabinet.[11][18]
-
Keep the container closed at all times except when adding waste.[10][15] Do not fill containers beyond 90% capacity to allow for vapor expansion.[13]
-
Disposal Workflow and Final Disposition
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
Sources
- 1. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. Thiophene - Sciencemadness Wiki [sciencemadness.org]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. aurochemicals.com [aurochemicals.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. Chemical Hazards and Toxic Substances - Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
- 10. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 11. connmaciel.com [connmaciel.com]
- 12. danielshealth.com [danielshealth.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 15. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 16. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 17. resources.duralabel.com [resources.duralabel.com]
- 18. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
